Ulotaront hydrochloride
描述
The exact mass of the compound SEP-363856 hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQGVVFSHRVTL-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1C2=C(CCO1)C=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310422-41-3 | |
| Record name | SEP-363856 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310422413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ulotaront Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8Y2467AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ulotaront Hydrochloride: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulotaront (formerly SEP-363856) is a first-in-class investigational psychotropic agent in late-stage clinical development for schizophrenia and other neuropsychiatric disorders.[1][2][3] Discovered through a target-agnostic, phenotypic screening approach, its mechanism of action (MOA) represents a significant departure from conventional antipsychotics.[1][4] Unlike current treatments that primarily rely on dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism, ulotaront's therapeutic effects are believed to be mediated by its agonist activity at Trace Amine-Associated Receptor 1 (TAAR1) and serotonin 5-HT1A receptors.[1][5] This novel mechanism offers the potential for a distinct efficacy and safety profile, notably lacking the extrapyramidal and metabolic side effects commonly associated with D2 receptor blockade.[5][6] This document provides a comprehensive technical overview of ulotaront's pharmacological profile, downstream neurobiological effects, and the key experimental findings that elucidate its unique MOA.
Introduction: A Paradigm Shift in Antipsychotic Drug Discovery
For decades, the mainstay of schizophrenia treatment has been the blockade of dopamine D2 receptors.[5] While effective for many patients' positive symptoms, this approach is often associated with significant adverse effects and limited efficacy against negative and cognitive symptoms.[4] The discovery of ulotaront was the result of a deliberate strategy to identify novel antipsychotic candidates independent of D2 receptor antagonism.[1][7] This was achieved using an in vivo phenotypic screening platform (SmartCube®) that identified compounds with antipsychotic-like behavioral profiles in rodents, leading to the selection of ulotaront.[1][2] Subsequent characterization revealed its primary targets as TAAR1 and 5-HT1A receptors, heralding a new pharmacological class for the treatment of schizophrenia.[4][7]
Core Mechanism of Action: Dual Receptor Agonism
The central hypothesis for ulotaront's efficacy is its dual agonist activity at two G-protein coupled receptors (GPCRs): TAAR1 and 5-HT1A.[1][8]
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), which are rich in dopamine and serotonin neurons, respectively.[4][9] Activated by endogenous trace amines, TAAR1 functions as a modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission.[4][6] Ulotaront is a full and potent agonist at human TAAR1.[1]
-
Serotonin 5-HT1A Receptor: The 5-HT1A receptor is a well-established target in neuropsychiatry. As an autoreceptor on serotonin neurons in the DRN, its activation reduces neuronal firing, thereby decreasing serotonin release. Its activation on postsynaptic neurons in regions like the cortex and hippocampus also contributes to mood and cognitive regulation. Ulotaront is an agonist at the 5-HT1A receptor.[1][5]
Crucially, ulotaront demonstrates no appreciable binding or functional antagonism at D2 or 5-HT2A receptors at therapeutically relevant concentrations.[1] PET imaging studies in non-human primates confirmed very low D2 receptor occupancy (<10%), even at high doses.[5]
Quantitative Pharmacological Profile
In vitro studies have extensively characterized ulotaront's binding affinity and functional activity across a wide range of CNS targets. The data highlight its potency and selectivity for TAAR1 and 5-HT1A receptors.
Table 1: Receptor Binding and Functional Activity of Ulotaront
| Receptor Target | Parameter | Value (µM) | Reference |
|---|---|---|---|
| TAAR1 | EC50 (functional agonism) | 0.14 | [1][5] |
| Emax (functional agonism) | 101% (Full Agonist) | [1][5] | |
| 5-HT1A | Ki (binding affinity) | 0.28 | [1] |
| EC50 (functional agonism) | 2.3 | [1][5] | |
| Emax (functional agonism) | 75% (Agonist) | [1][5] | |
| 5-HT1B | Ki (binding affinity) | 1.9 | [1] |
| EC50 (functional agonism) | 15.6 | [1][5] | |
| Emax (functional agonism) | 22% (Weak Partial Agonist) | [1][5] | |
| 5-HT1D | Ki (binding affinity) | 1.13 | [1] |
| EC50 (functional agonism) | 0.262 | [5][10] | |
| Emax (functional agonism) | 57% (Partial Agonist) | [5][10] | |
| 5-HT7 | Ki (binding affinity) | 0.03 | [1] |
| EC50 (functional agonism) | 6.7 | [1][5] | |
| Emax (functional agonism) | 41% (Weak Partial Agonist) | [1][5] | |
| Dopamine D2 | Occupancy (in vivo, primate PET) | < 10% | [5] |
| | EC50 (cAMP functional assay) | 10.44 (Weak Partial Agonist) |[5][10] |
Downstream Signaling and Neurobiological Effects
Ulotaront's engagement of TAAR1 and 5-HT1A receptors initiates a cascade of downstream effects that modulate key neural circuits implicated in psychosis.
Modulation of Dopaminergic and Serotonergic Pathways
Electrophysiology studies using brain slices have been pivotal in dissecting the distinct roles of TAAR1 and 5-HT1A agonism.[7][10]
-
Ventral Tegmental Area (VTA): In the VTA, ulotaront reduces the firing rate of dopamine neurons. This inhibitory effect is attenuated by a TAAR1 antagonist but not a 5-HT1A antagonist, indicating that ulotaront's modulation of the mesolimbic dopamine pathway is mediated primarily by TAAR1 activation.[5][10]
-
Dorsal Raphe Nucleus (DRN): Conversely, in the DRN, ulotaront inhibits the firing of serotonin neurons. This effect is fully reversed by a 5-HT1A antagonist but not a TAAR1 antagonist, demonstrating that its action on the serotonergic system is driven by 5-HT1A agonism.[5][10]
Indirect Modulation of Dopamine D2 Receptors
While ulotaront does not directly block D2 receptors, preclinical evidence suggests it may indirectly modulate their function. TAAR1 can form heterodimers with D2 receptors, and TAAR1 activation is proposed to modulate D2R signaling through a beta-arrestin2-dependent Akt/GSK3beta signaling cascade.[5][10] This provides a potential mechanism to "fine-tune" striatal dopamine signaling without direct receptor blockade, thereby avoiding the associated side effects.[5]
Effects on Glutamatergic Neurotransmission
Ulotaront also impacts the glutamatergic system, which is known to be dysregulated in schizophrenia. Studies have shown that ulotaront can regulate the balance of excitation and inhibition in the striatum by specifically modulating spontaneous glutamatergic, but not GABAergic, synaptic transmission.[11] Furthermore, its effects on hippocampal and cortical activity may normalize downstream dopamine function in the striatum.[11] This modulation of the cortico-striatal glutamate (B1630785) pathway may be relevant to its potential effects on negative and cognitive symptoms.[11]
Key Experimental Methodologies
The elucidation of ulotaront's mechanism of action has relied on a range of sophisticated preclinical and clinical experimental protocols.
-
In Vitro Receptor Profiling:
-
Radioligand Binding Assays: Performed to determine the binding affinity (Ki) of ulotaront for a wide panel of receptors, ion channels, and transporters. In an initial screening, ulotaront at 10 µM was tested for its ability to inhibit >50% of specific radioligand binding at various serotonin, adrenergic, and dopamine receptors.[5]
-
Functional Assays: Follow-up functional assays, such as cAMP production and β-arrestin recruitment assays, were used to determine the functional activity (EC50 and Emax) of ulotaront at its primary targets (e.g., TAAR1, 5-HT1A) and to confirm its lack of antagonist activity at D2 and 5-HT2A.[5][10]
-
-
Ex Vivo Electrophysiology:
-
Whole-Cell Patch-Clamp Recordings: These experiments were conducted on isolated mouse brain slices containing the VTA or DRN. Ulotaront was applied to the slices, and changes in the neuronal firing rate were recorded. To determine the receptor mediating the effect, specific antagonists (e.g., WAY-100635 for 5-HT1A, EPPTB for TAAR1) were co-applied to assess if they could reverse ulotaront's inhibitory action.[7][10]
-
-
In Vivo Behavioral Models:
-
In Vivo Target Engagement:
-
Positron Emission Tomography (PET): To confirm the lack of D2 receptor interaction in a translational model, PET imaging was conducted in anesthetized baboons using the D2/D3 radiotracer [18F]fallypride. The level of D2 receptor occupancy was measured after administration of ulotaront to demonstrate its low potential for direct D2 binding in the brain.[5]
-
-
Pharmacokinetic Studies:
-
In Vitro ADME: A full profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties was established using standard in vitro methods, including assessments of solubility, permeability (e.g., Caco-2 assays), plasma protein binding, and metabolism by recombinant human CYP enzymes and human liver microsomes.[12][13]
-
Preclinical Pharmacokinetics: Plasma and brain concentrations of ulotaront were determined in rodent species following single oral, intravenous, and intraperitoneal administrations to establish its bioavailability, half-life, volume of distribution, and ability to penetrate the blood-brain barrier.[12][13]
-
Conclusion
Ulotaront hydrochloride represents a potential breakthrough in the pharmacotherapy of schizophrenia and other serious mental illnesses. Its mechanism of action, centered on the dual agonism of TAAR1 and 5-HT1A receptors and a notable lack of D2 receptor antagonism, distinguishes it from all currently available antipsychotics.[1][4] This unique pharmacological profile, elucidated through extensive preclinical characterization, provides a strong rationale for its potential to treat a broader range of schizophrenia symptoms with an improved safety and tolerability profile. While recent Phase 3 trials in acute schizophrenia did not meet their primary endpoints, the novel mechanism of ulotaront continues to be an important area of investigation for neuropsychiatric disorders.[8][14]
References
- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. Otsuka and Sunovion Initiate Clinical Development of Ulotaront for the Adjunctive Treatment of Major Depressive Disorder | Otsuka US [otsuka-us.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. What is Ulotaront used for? [synapse.patsnap.com]
- 7. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. Sumitomo Dainippon Pharma/Otsuka Pharmaceutical announced that two Phase III studies of Ulotaront did not meet the primary endpoints [synapse.patsnap.com]
- 9. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. trial.medpath.com [trial.medpath.com]
An In-Depth Technical Guide to the Pharmacology and Toxicology of Ulotaront Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront hydrochloride (formerly SEP-363856) is an investigational psychotropic agent representing a novel class of drugs for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] Its unique mechanism of action, which deviates from the dopamine (B1211576) D2 receptor antagonism characteristic of current antipsychotics, has positioned it as a promising candidate with the potential for an improved safety and tolerability profile.[2][3][[“]] This technical guide provides a comprehensive overview of the pharmacology and toxicology of ulotaront, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways to support further research and development.
Pharmacology
Mechanism of Action
Ulotaront is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor.[1][3][[“]] Unlike conventional antipsychotics, it has no significant affinity for or functional activity at dopamine D2 or serotonin 5-HT2A receptors, which are the primary targets of currently available treatments.[3] This novel mechanism is thought to underlie its antipsychotic effects while potentially avoiding the motor and metabolic side effects associated with D2 receptor blockade.[1][[“]]
TAAR1 is a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[5] Activation of TAAR1 is believed to normalize dopamine signaling, which is dysregulated in schizophrenia.[6] The concomitant agonism at 5-HT1A receptors may contribute to the anxiolytic and antidepressant-like effects observed in preclinical models.[3]
Receptor Binding and Functional Activity
In vitro studies have characterized the binding affinity and functional potency of ulotaront at its primary targets and a range of other receptors.
Table 1: Ulotaront In Vitro Receptor Binding Affinities (Ki)
| Receptor | Ki (µM) |
| Serotonin 5-HT1A | 0.28[3] |
| Serotonin 5-HT1B | 1.9[3] |
| Serotonin 5-HT1D | 1.13[3] |
| Serotonin 5-HT7 | 0.03[3] |
Table 2: Ulotaront In Vitro Functional Activity (EC50 and Emax)
| Receptor | Assay Type | EC50 (µM) | Emax (%) |
| TAAR1 | Agonist | 0.14[3] | 101[3] |
| Serotonin 5-HT1A | Agonist | 2.3[3] | 75[3] |
| Serotonin 5-HT1B | Weak Agonist | 15.6[3] | 22[3] |
| Serotonin 5-HT7 | Weak Agonist | 6.7[3] | 41[3] |
Signaling Pathways
Ulotaront's therapeutic effects are initiated through the activation of TAAR1 and 5-HT1A receptors, which trigger distinct downstream signaling cascades.
Pharmacokinetics and Metabolism
Ulotaront exhibits favorable pharmacokinetic properties, characterized by rapid absorption and good brain penetration.[7][8]
Table 3: Summary of Ulotaront Pharmacokinetic Parameters
| Parameter | Value | Species |
| Bioavailability | >70% | Preclinical Species[7][8] |
| Tmax | 2.8 hours (median) | Human[3] |
| Half-life (t1/2) | 7 hours (median effective) | Human[3] |
| Protein Binding | <22% (unbound fraction >78%) | Human, Animal[3] |
| Brain-to-Plasma Ratio | ≥ 2 (rat), ≥ 4 (mouse) | Rodent[3] |
Ulotaront is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[7][8]
Toxicology
The toxicological profile of ulotaront has been evaluated in a range of preclinical studies. Due to the proprietary nature of drug development, specific No Observed Adverse Effect Level (NOAEL) values from pivotal GLP-compliant toxicology studies are not publicly available. The following sections summarize the available information on the safety assessment of ulotaront.
Safety Pharmacology
Safety pharmacology studies are designed to assess the potential for adverse effects on vital organ systems.[1][9]
-
Cardiovascular System: In a thorough QT study, ulotaront did not demonstrate any clinically relevant QTc prolongation at supratherapeutic doses.[10][11] The half-maximal inhibitory concentration (IC50) for the hERG channel was found to be 958.5 µM, a concentration significantly higher than clinically relevant plasma levels.[10]
-
Central Nervous System (CNS): Preclinical studies, such as the Irwin test, are conducted to evaluate effects on behavior, coordination, and overall neurological function.[9] While specific results for ulotaront in these tests are not detailed in the public domain, clinical trials have not reported significant CNS-related adverse events beyond those observed with placebo.[3]
-
Respiratory System: Respiratory function is typically assessed using methods like whole-body plethysmography in conscious animals.[12][13] Publicly available data does not contain specific results from these studies for ulotaront.
Repeat-Dose Toxicity
Chronic toxicity studies in both rodent and non-rodent species are essential for determining the long-term safety of a drug candidate. While detailed findings from these studies on ulotaront are not publicly disclosed, the progression of the compound to Phase 3 clinical trials suggests that an acceptable safety margin was established.
Genotoxicity
A battery of in vitro and in vivo assays is used to assess the genotoxic potential of a new chemical entity. This typically includes:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.
-
In Vitro Chromosomal Aberration Assay: To assess structural chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Test: To evaluate chromosomal damage in a whole animal model.[14]
The specific results of these genotoxicity studies for ulotaront are not publicly available.
Carcinogenicity
Two-year carcinogenicity studies in rodents (typically rats and mice) are conducted to evaluate the tumorigenic potential of a drug.[10][15] The results of these long-term studies for ulotaront have not been publicly released.
Developmental and Reproductive Toxicology (DART)
DART studies are performed to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.[16][17] These studies are typically conducted in rats and rabbits.[18][19][20] The findings from DART studies for ulotaront are not available in the public domain.
Experimental Protocols
Detailed experimental protocols are critical for the replication and interpretation of scientific findings. The following provides an overview of the methodologies typically employed in the pharmacological and toxicological evaluation of a compound like ulotaront.
In Vitro Pharmacology Assays
Radioligand Binding Assay (General Protocol):
-
Membrane Preparation: Cells stably or transiently expressing the receptor of interest (e.g., TAAR1 or 5-HT1A) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated through centrifugation.[13][21]
-
Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]-labeled antagonist) and varying concentrations of the unlabeled test compound (ulotaront).[[“]]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.[[“]]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[[“]]
cAMP Functional Assay (General Protocol):
-
Cell Culture: Cells expressing the G-protein coupled receptor of interest are seeded in microplates.[22]
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For Gs-coupled receptors like TAAR1, this will stimulate cAMP production. For Gi/o-coupled receptors like 5-HT1A, an adenylate cyclase activator (e.g., forskolin) is added, and the ability of the test compound to inhibit this stimulated cAMP production is measured.[22]
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a detection kit, often based on competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[22]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the Emax.
Preclinical Toxicology Studies
Repeat-Dose Toxicity Study (General Design):
-
Animal Model: Two species are typically used, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Dose Administration: The test article is administered daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 28 days, 3 months, 6 months, or 9 months).[8]
-
Dose Groups: Multiple dose groups (low, mid, high) and a vehicle control group are included.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Terminal Procedures: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined for gross and microscopic pathology.
-
NOAEL Determination: The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no adverse treatment-related findings are observed.
Conclusion
This compound represents a significant advancement in the field of psychopharmacology, offering a novel mechanism of action with the potential for improved efficacy and a more favorable safety profile compared to existing antipsychotic medications. Its dual agonism at TAAR1 and 5-HT1A receptors provides a multifaceted approach to modulating key neurotransmitter systems implicated in schizophrenia. While the publicly available data on its preclinical toxicology is limited, the progression to late-stage clinical trials indicates a promising benefit-risk profile. Further disclosure of detailed toxicological findings and comprehensive experimental protocols will be invaluable to the scientific community for a complete understanding of this innovative therapeutic agent.
References
- 1. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-year carcinogenicity studies with the oral direct thrombin inhibitor ximelagatran in the rat and the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of whole body and head out plethysmography using respiratory stimulant and depressant in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2018 and 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of embryo-fetal developmental toxicity studies performed for recent FDA-approved pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. An embryo-fetal development toxicity study with dimethylaminoethyl ginkgolide B in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Embryo-fetal development studies with the dietary supplement vinpocetine in the rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Discovery and Development of Ulotaront Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth summary of the discovery, mechanism of action, preclinical pharmacology, and clinical development of ulotaront hydrochloride. It is intended for scientific professionals engaged in neuroscience research and drug development.
Discovery: A Phenotypic, Target-Agnostic Approach
Experimental Protocol: The SmartCube® Platform
-
Compound Administration: Test compounds are administered to mice (typically via intraperitoneal injection) a set time before introducing them to the testing environment.[6]
-
Automated Behavioral Challenges: Each mouse is placed in the SmartCube® apparatus, which presents a series of automated challenges over a standardized period (e.g., 45 minutes). These challenges are designed to elicit a wide range of spontaneous and evoked behaviors and can include anxiogenic and startling stimuli delivered by mechanical actuators.[6][10]
Mechanism of Action
Signaling Pathways
-
TAAR1 Agonism: TAAR1 is a G-protein coupled receptor (GPCR) that couples primarily to Gαs proteins.[11][12] Activation by ulotaront leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[8][12] This signaling cascade can modulate dopamine (B1211576) neuron activity. Electrophysiology studies have shown that TAAR1 activation decreases the firing of dopamine neurons in the ventral tegmental area (VTA), potentially by reducing glutamatergic excitatory inputs and modulating intrinsic excitability.[13]
Preclinical Pharmacology
Ulotaront has undergone extensive preclinical characterization to define its receptor interaction profile, pharmacokinetic properties, and efficacy in animal models.
Data Presentation: In Vitro and Pharmacokinetic Profiles
The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Receptor Profiling of Ulotaront
| Target | Assay Type | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Human TAAR1 | Functional (cAMP) | EC50 | 0.14 µM | [3] |
| Emax | 101% | [3] | ||
| Human TAAR1 | Functional (BRET) | EC50 | 38 nM | [2] |
| Emax | 109% | [2] | ||
| Human 5-HT1A | Binding | Ki | 0.28 µM | [3] |
| Functional (cAMP) | EC50 | 2.3 µM | [3] | |
| Emax | 75% | [3] | ||
| Human 5-HT1D | Binding | Ki | 1.13 µM | [3] |
| Functional | EC50 | 0.26 µM | [9] | |
| Emax | 57% | [9] | ||
| Human 5-HT7 | Binding | Ki | 0.03 µM | [3] |
| Functional | EC50 | 6.7 µM | [9] | |
| Emax | 41% | [9] | ||
| Human D2 | Functional (cAMP) | EC50 | 10.4 µM | [9] |
Note: Variations in EC50 values for TAAR1 are likely due to different functional assay methodologies (e.g., traditional cAMP accumulation vs. BRET).
Table 2: Preclinical Pharmacokinetic Parameters of Ulotaront
| Parameter | Mouse | Rat | Dog | Monkey | Reference(s) |
|---|---|---|---|---|---|
| Bioavailability (Oral) | >70% | >70% | >70% | >70% | [6] |
| T1/2 (Half-life) | ~1.5 h | 2-4 h | ~2.5 h | ~2.5 h | [6] |
| Clearance (CL) | 43 mL/min/kg | 12-20 mL/min/kg | ~15 mL/min/kg | ~20 mL/min/kg | [6] |
| Volume of Distribution (Vd) | ~3.5 L/kg | ~3.5 L/kg | ~3.5 L/kg | ~3.5 L/kg | [6] |
| Brain/Plasma Ratio | ~2.0 | ~2.0 | N/A | N/A |[6] |
Summary: Ulotaront exhibits properties of a Biopharmaceutics Classification System (BCS) Class 1 compound, with high solubility and high permeability. It shows rapid absorption, good bioavailability across species, and excellent penetration of the blood-brain barrier.[6]
Experimental Protocols
This protocol describes a typical method for assessing Gs- or Gi-coupled receptor activation.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured and stably transfected to express the human TAAR1 or 5-HT1A receptor.[14]
-
Assay Preparation: Cells are plated in multi-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]
-
Compound Incubation: Cells are treated with increasing concentrations of ulotaront (or a reference agonist) and incubated for a specified time (e.g., 60 minutes) at 37°C.[14]
-
Cell Lysis & cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular concentration of cAMP is then quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14]
-
Data Analysis: The amount of cAMP produced is plotted against the compound concentration, and a dose-response curve is fitted using non-linear regression to determine EC50 and Emax values. For Gi-coupled receptors like 5-HT1A, the assay measures the inhibition of forskolin-stimulated cAMP production.
This protocol outlines a general approach for measuring the effect of a compound on neuronal activity in a specific brain region.
-
Animal Preparation: A rodent (rat or mouse) is anesthetized (e.g., with isoflurane (B1672236) or urethane) and placed in a stereotaxic frame. A craniotomy is performed over the VTA.[13][15]
-
Electrode Placement: A recording microelectrode (e.g., glass micropipette) is lowered into the VTA at precise stereotaxic coordinates. Dopamine neurons are identified based on their characteristic electrophysiological properties, such as a slow, regular firing rate and a long-duration action potential with a broad waveform.[15][16]
-
Baseline Recording: Once a stable, spontaneously active dopamine neuron is identified, its baseline firing rate is recorded for a stable period.
-
Drug Administration: Ulotaront is administered systemically (e.g., intravenously or intraperitoneally).
-
Post-Dose Recording: The neuron's firing rate is continuously recorded to measure any changes from baseline following drug administration. The degree of inhibition or excitation is quantified over time.[13]
Clinical Development
Ulotaront advanced into clinical trials for schizophrenia based on its promising and unique preclinical profile. It was granted Breakthrough Therapy Designation by the U.S. FDA in 2019 following positive Phase 2 results.[2]
Phase 2 Efficacy Study (NCT02969382)
Phase 3 Program (DIAMOND 1 & 2)
Two pivotal 6-week, randomized, double-blind, placebo-controlled Phase 3 studies (DIAMOND 1 - NCT04072354; DIAMOND 2 - NCT04092686) were conducted in adults with acute psychosis. Both studies failed to meet their primary endpoint of demonstrating a statistically significant reduction in PANSS total score compared to placebo. A large placebo effect was noted in both trials, which may have masked the therapeutic effect of the drug.[11]
Data Presentation: Clinical Efficacy
Table 3: Summary of Key Clinical Trial Efficacy Data (Change in PANSS Total Score)
| Study | Treatment Group | N | Baseline Mean PANSS | LS Mean Change from Baseline | Difference vs. Placebo (p-value) | Reference(s) |
|---|---|---|---|---|---|---|
| Phase 2 (4-Week) | Ulotaront (50-75 mg) | 120 | 101.4 | -17.2 | -7.5 (p=0.001) | [12][17] |
| Placebo | 125 | 99.7 | -9.7 | - | [12][17] | |
| DIAMOND 1 (6-Week) | Ulotaront (50 mg) | ~146 | ~100 | -16.9 | +2.4 (NS) | [11] |
| Ulotaront (75 mg) | ~145 | ~100 | -19.6 | -0.3 (NS) | [11] | |
| Placebo | ~144 | ~100 | -19.3 | - | [11] | |
| DIAMOND 2 (6-Week) | Ulotaront (75 mg) | ~155 | ~100 | -16.4 | -2.1 (NS) | [11] |
| Ulotaront (100 mg) | ~154 | ~100 | -18.1 | -3.8 (NS) | [11] |
| | Placebo | ~155 | ~100 | -14.3 | - |[11] |
LS Mean = Least Squares Mean; NS = Not Significant.
Conclusion
This compound is a first-in-class TAAR1 agonist whose discovery was enabled by an innovative, target-agnostic phenotypic screening platform. Its unique mechanism of action, distinct from all other approved antipsychotics, generated significant interest as a potential new paradigm for treating schizophrenia, particularly given its favorable side-effect profile in early trials. While it demonstrated a statistically significant and clinically meaningful effect in a Phase 2 study, the subsequent pivotal Phase 3 trials did not meet their primary endpoints, highlighting the complexities and challenges of clinical development in psychiatry, including the significant impact of placebo response. Despite this setback in schizophrenia, the development of ulotaront has provided invaluable insights into TAAR1 and 5-HT1A pharmacology. Its ongoing investigation for other neuropsychiatric disorders, such as generalized anxiety disorder and major depressive disorder, underscores the continued scientific interest in this novel mechanism.[2][5]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychogenics.com [psychogenics.com]
- 4. SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ulotaront, a Trace Amine-Associated Receptor 1/Serotonin 5-HT1A Agonist, in Patients With Parkinson Disease Psychosis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. psychogenics.com [psychogenics.com]
- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Highthroughtput analysis of behavior for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAAR1 dependent and independent actions of the potential antipsychotic and dual TAAR1/5-HT1A receptor agonist SEP-363856 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]
Ulotaront Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulotaront hydrochloride, a novel psychotropic agent, is currently under investigation as a promising therapeutic for schizophrenia and other neuropsychiatric disorders. Its unique mechanism of action, primarily as an agonist of the trace amine-associated receptor 1 (TAAR1) and the serotonin (B10506) 5-HT1A receptor, distinguishes it from conventional antipsychotics that predominantly target dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of key experimental data are presented in tabular format for clarity and comparative analysis. Furthermore, this document outlines the methodologies for critical experiments and visualizes the principal signaling pathways and experimental workflows using Graphviz diagrams, offering a detailed resource for researchers and drug development professionals in the field of neuroscience and psychopharmacology.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of ulotaront. The chemical structure of the active moiety, ulotaront, is characterized by a thieno[2,3-c]pyran core with a methylaminomethyl substituent at the chiral center.
Chemical Structure:
-
IUPAC Name: 1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride[1]
-
CAS Number: 1310422-41-3[2]
-
Molecular Formula: C₉H₁₄ClNOS[1]
-
Molecular Weight: 219.73 g/mol [1]
-
SMILES: CNC[C@H]1C2=C(CCO1)C=CS2.Cl[1]
-
InChI: InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m0./s1[1]
-
InChIKey: JRDQGVVFSHRVTL-QRPNPIFTSA-N[1]
A summary of the known physicochemical properties of ulotaront and its hydrochloride salt is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Solid powder | --INVALID-LINK-- |
| Aqueous Solubility | pH 1.2: 423.5 ± 1.8 mg/mL | --INVALID-LINK-- |
| pH 4.5: 434.4 ± 0.9 mg/mL | --INVALID-LINK-- | |
| pH 6.8: 437.7 ± 2.7 mg/mL | --INVALID-LINK-- | |
| Solubility in Organic Solvents | Soluble in DMSO | --INVALID-LINK-- |
| Permeability | High permeability | [3] |
| Predicted logP (Ulotaront base) | 0.9 | [4] |
| pKa (Predicted) | Not explicitly available in searched literature. | |
| Melting Point | Not explicitly available in searched literature. |
Pharmacological Properties and Mechanism of Action
Ulotaront exhibits a novel mechanism of action for an antipsychotic agent, functioning primarily as an agonist at two G-protein coupled receptors: TAAR1 and the 5-HT1A receptor.[5] Unlike currently marketed antipsychotics, it does not exert its effects through the antagonism of dopamine D2 or serotonin 5-HT2A receptors.[5][6]
Receptor Binding and Functional Activity
Ulotaront is a full agonist at the human TAAR1 receptor and a partial agonist at the human 5-HT1A receptor.[3] Its affinity and functional potency at these and other receptors have been characterized in various in vitro assays. A summary of these pharmacological parameters is presented in Table 2.
Table 2: In Vitro Pharmacological Profile of Ulotaront
| Target | Parameter | Value (µM) | Reference |
| Human TAAR1 | EC₅₀ | 0.14 | [3] |
| Eₘₐₓ | 101% | [3] | |
| Human 5-HT1A | Kᵢ | 0.28 | [3] |
| EC₅₀ | 2.3 | [3] | |
| Eₘₐₓ | 75% | [3] | |
| Human 5-HT1B | Kᵢ | 1.9 | [3] |
| EC₅₀ | 15.6 | [3] | |
| Eₘₐₓ | 22% | [3] | |
| Human 5-HT1D | Kᵢ | 1.13 | [3] |
| Human 5-HT7 | Kᵢ | 0.03 | [3] |
| EC₅₀ | 6.7 | [3] | |
| Eₘₐₓ | 41% | [3] |
Signaling Pathways
The agonism of ulotaront at TAAR1 and 5-HT1A receptors initiates distinct downstream signaling cascades that are thought to underlie its therapeutic effects.
TAAR1 Signaling: TAAR1 is known to couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This signaling pathway is believed to modulate the activity of dopaminergic neurons, contributing to the regulation of dopamine neurotransmission.
5-HT1A Signaling: The 5-HT1A receptor is coupled to the Gi/o protein.[8] Its activation by ulotaront leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is implicated in the modulation of serotonergic and other neurotransmitter systems.
References
- 1. This compound | C9H14ClNOS | CID 139415154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ulotaront | C9H13NOS | CID 89532783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ulotaront: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Role of Trace Amine-Associated Receptor 1 (TAAR1) Agonism in the Therapeutic Effects of Ulotaront Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulotaront hydrochloride (formerly SEP-363856) represents a novel, first-in-class psychotropic agent under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] Its mechanism of action marks a significant departure from conventional antipsychotics, which primarily rely on dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1][3] Ulotaront's therapeutic effects are principally mediated through its agonist activity at the trace amine-associated receptor 1 (TAAR1), with an additional contribution from serotonin 5-HT1A receptor agonism.[3][4][5] This technical guide provides an in-depth examination of the critical role of TAAR1 agonism in Ulotaront's pharmacological profile, summarizing preclinical and clinical data, detailing key experimental methodologies, and visualizing the underlying molecular and systemic pathways.
Introduction: A Paradigm Shift in Antipsychotic Development
For decades, the mainstay of schizophrenia treatment has been the blockade of D2 receptors. While effective for positive symptoms, this approach often fails to address negative and cognitive symptoms and is associated with significant motor and metabolic side effects.[2][6] Ulotaront was identified through a target-agnostic, phenotypic screening approach designed to find compounds with antipsychotic-like activity in vivo but without D2 or 5-HT2A antagonism.[4][5][7] This led to the discovery of its potent agonism at TAAR1, a G-protein-coupled receptor (GPCR) that modulates monoaminergic and glutamatergic neurotransmission.[5][8] As a TAAR1 agonist, Ulotaront offers a fundamentally different strategy for treating schizophrenia by regulating, rather than blocking, key neurotransmitter systems implicated in the disorder's pathophysiology.[6][9] In 2019, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy Designation to Ulotaront for the treatment of schizophrenia.[2][10]
Pharmacological Profile of Ulotaront
Ulotaront's unique clinical profile stems from its distinct receptor binding and functional activity. It is a potent agonist at human TAAR1 and also demonstrates agonist activity at the 5-HT1A receptor. Crucially, it shows negligible binding or functional antagonism at D2 receptors, which is believed to underpin its favorable side effect profile.[2][3]
Quantitative In Vitro Pharmacology
The following tables summarize the in vitro functional potency and receptor binding affinities of Ulotaront.
Table 1: Functional Agonist Potency of Ulotaront
| Receptor Target | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Source |
|---|---|---|---|---|
| Human TAAR1 | cAMP Accumulation | 38 nM | 109% (Full Agonist) | [3] |
| Human TAAR1 | Gαs Recruitment | pEC₅₀ = 6.08 ± 0.22 | 96.4% ± 15.26 | [2] |
| Human 5-HT1A | Functional Assay | Potency is several orders of magnitude lower than at TAAR1 | Partial Agonist |[2] |
Table 2: Receptor Binding Affinity of Ulotaront
| Receptor Target | Assay Type | Affinity (Kᵢ) | Source |
|---|---|---|---|
| Dopamine D2 | Radioligand Binding | Very low affinity; <10% occupancy at high concentrations | [2] |
| Serotonin 5-HT2A | Radioligand Binding | Not a primary target |[3] |
The TAAR1 Signaling Pathway and Modulation of Neurotransmission
TAAR1 is a GPCR expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), as well as in limbic and cortical areas.[8][11] It functions as a negative modulator of monoamine transmission.[9] Upon activation by an agonist like Ulotaront, TAAR1 primarily couples to the G-protein Gαs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the modulation of dopamine, serotonin, and glutamate (B1630785) neurotransmission, which are dysregulated in schizophrenia.[6][11]
Caption: TAAR1 signaling cascade initiated by Ulotaront agonism.
Preclinical Evidence: Linking TAAR1 Agonism to Antipsychotic-like Effects
Preclinical studies have been instrumental in elucidating the role of TAAR1 agonism in Ulotaront's effects.
-
Behavioral Models: Ulotaront demonstrated an antipsychotic-like profile in models such as phencyclidine (PCP)-induced hyperactivity and deficits in social interaction.[5]
-
Neurochemical Modulation: TAAR1 agonism by Ulotaront attenuates the ketamine-induced increase in striatal dopamine synthesis capacity, suggesting it can normalize presynaptic dopamine dysfunction.[4][5] This contrasts with traditional antipsychotics that block postsynaptic dopamine receptors.[6]
-
Electrophysiology: Whole-cell patch-clamp recordings in brain slices showed that Ulotaront inhibits neuronal firing in the VTA and DRN, the origins of major dopamine and serotonin pathways, respectively.[5] The effect in the VTA is mediated by TAAR1, while the DRN effect is mediated by 5-HT1A receptors.[2]
-
Glutamatergic Regulation: Recent studies show Ulotaront also modulates the glutamatergic system. It reduces spontaneous glutamatergic synaptic transmission in the striatum and hippocampus, which may help normalize aberrant glutamate function associated with schizophrenia.[12]
Key Experimental Protocols and Workflows
Characterizing the pharmacology of Ulotaront involves a suite of in vitro and in vivo assays.
In Vitro Functional Assay: cAMP Accumulation
This assay quantifies the ability of a compound to activate a Gαs-coupled receptor like TAAR1.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Ulotaront as a TAAR1 agonist.
-
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293) is engineered to express the human TAAR1 receptor.
-
Compound Incubation: Cells are incubated with varying concentrations of Ulotaront. A known agonist (e.g., β-phenylethylamine) is used as a positive control.
-
Cell Lysis: After incubation, cells are lysed to release intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against Ulotaront concentration. The EC₅₀ and Eₘₐₓ values are calculated from this curve using non-linear regression.
-
Caption: Workflow for a cAMP accumulation functional assay.
Ex Vivo Electrophysiology: Whole-Cell Patch Clamp
This technique measures the electrical activity of individual neurons to assess the direct impact of a compound on neuronal excitability.
-
Objective: To determine if Ulotaront modulates the firing rate of dopamine neurons in the VTA.
-
Methodology:
-
Slice Preparation: The brain of a rodent is rapidly dissected, and thin slices (e.g., 250 µm) containing the VTA are prepared.
-
Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A glass micropipette is used to form a high-resistance seal ("gigaseal") with the membrane of a single VTA neuron.
-
Baseline Measurement: The spontaneous firing rate of the neuron is recorded under baseline conditions.
-
Drug Application: Ulotaront is applied to the slice via the perfusion solution.
-
Post-Drug Measurement: Changes in the neuron's firing rate and other electrical properties are recorded. Antagonists can be co-applied to confirm the receptor-mediated nature of the effect.
-
Clinical Evidence and the Role of TAAR1 Agonism
Clinical trials have evaluated the efficacy and safety of Ulotaront in patients with schizophrenia.
Efficacy in Schizophrenia
A Phase 2 study demonstrated that Ulotaront was associated with a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[4] Subsequent open-label extensions showed continued improvement in symptoms.[4] However, two pivotal Phase 3 studies (DIAMOND 1 and DIAMOND 2) did not meet their primary endpoint of a statistically significant reduction in PANSS total score versus placebo, which was attributed in part to an unusually high placebo response.[10][13] A dose-response meta-analysis suggests that a 100 mg dose may provide the greatest efficacy.[14][15]
Table 3: Summary of Key Clinical Efficacy Data
| Study Phase | Primary Endpoint | Result | Noteworthy Finding | Source |
|---|---|---|---|---|
| Phase 2 (4-week) | Change in PANSS Total Score | Significant improvement (p < 0.001) vs. placebo | Effect size (ES): 0.45. Improvements also seen in negative symptoms. | [4] |
| Phase 3 (DIAMOND 1) | Change in PANSS Total Score at Week 6 | Not met. No statistical superiority to placebo. | High placebo response observed. | [10][13] |
| Phase 3 (DIAMOND 2) | Change in PANSS Total Score at Week 6 | Not met. No statistical superiority to placebo. | Numerical improvement larger than placebo, but not statistically significant. | [10][13] |
| Dose-Response Meta-Analysis | PANSS Total Score Improvement | 100 mg dose showed greatest improvement (SMD = -0.23) | Favorable efficacy for both positive (SMD = -0.30) and negative (SMD = -0.28) symptoms at 100 mg. |[14][15] |
Safety and Tolerability: The TAAR1 Advantage
A key differentiator for Ulotaront is its safety profile, which is consistent with its non-D2 antagonist mechanism. Across clinical studies, Ulotaront has been generally well-tolerated, with an incidence of adverse events comparable to or lower than placebo in the Phase 2 trial.[4] Critically, it is not associated with the extrapyramidal symptoms (EPS), hyperprolactinemia, or significant weight gain and metabolic disturbances that are common with current antipsychotics.[1][2] This favorable profile is a direct consequence of activating the TAAR1 pathway instead of blocking D2 receptors.
The Dual Agonist Hypothesis: A Synergistic Mechanism
While TAAR1 agonism is the primary driver of Ulotaront's effects, its partial agonism at 5-HT1A receptors is also considered a key contributor to its overall therapeutic profile. 5-HT1A agonism is known to have anxiolytic and antidepressant properties and can also modulate dopamine release. The combination of TAAR1 and 5-HT1A agonism is hypothesized to create a synergistic effect, addressing multiple symptom domains of schizophrenia through distinct but complementary pathways.
References
- 1. What is Ulotaront used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. A rundown of TAAR1 as a potential drug target for schizophrenia [lms.mrc.ac.uk]
- 7. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAAR1 as an emerging target for the treatment of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sumitomo Dainippon Pharma/Otsuka Pharmaceutical announced that two Phase III studies of Ulotaront did not meet the primary endpoints [synapse.patsnap.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 14. researchgate.net [researchgate.net]
- 15. Trajectory of efficacy and safety across ulotaront dose levels in schizophrenia: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Ulotaront Hydrochloride with the Serotonin 5-HT1A Receptor
Affiliation: Google Research
Abstract
Ulotaront (SEP-363856) is an investigational psychotropic agent, primarily characterized as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, with significant secondary agonist activity at the serotonin (B10506) 5-HT1A receptor.[1][2][3] Developed for the treatment of schizophrenia, its novel mechanism of action, which notably lacks antagonism of dopamine (B1211576) D2 and serotonin 5-HT2A receptors, distinguishes it from current antipsychotic medications.[1][4] This technical guide provides a comprehensive overview of the interaction between ulotaront and the 5-HT1A receptor. It consolidates quantitative pharmacological data, details key experimental protocols used for its characterization, and illustrates the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropsychopharmacology and medicinal chemistry.
Introduction
Ulotaront emerged from a target-agnostic, phenotypic screening approach designed to identify compounds with antipsychotic-like profiles in vivo without the hallmark D2 receptor antagonism of existing treatments.[1][5] While its primary efficacy is attributed to TAAR1 agonism, extensive in vitro and in vivo studies have demonstrated that ulotaront also functions as a partial agonist at the 5-HT1A receptor.[1][6] This dual-receptor activity is believed to be integral to its overall therapeutic effects, potentially contributing to its efficacy against the negative and depressive symptoms of schizophrenia and its favorable safety profile.[1][3] This guide will dissect the 5-HT1A component of ulotaront's pharmacology.
Quantitative Pharmacological Data
The interaction of ulotaront with the human 5-HT1A receptor has been quantified through various in vitro assays. The following tables summarize its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax). Data for its primary target, TAAR1, and other serotonin receptors are included for comparative context.
Table 1: Ulotaront Binding Affinity (Ki) at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (µM) | Reference(s) |
| 5-HT1A | 0.28 | [1] |
| 5-HT1B | 1.9 | [1] |
| 5-HT1D | 1.13 | [1] |
| 5-HT7 | 0.03 | [1] |
Ki (Inhibitory Constant): Concentration of a ligand that blocks 50% of radioligand binding in a competition assay. A lower Ki value indicates higher binding affinity.
Table 2: Ulotaront Functional Activity (EC50, Emax) at Human TAAR1 and 5-HT Receptors
| Receptor | Parameter | Value | Classification | Reference(s) |
| 5-HT1A | EC50 | 2.3 µM | Partial Agonist | [1][6] |
| Emax | 75% | [1][6] | ||
| TAAR1 | EC50 | 0.038 - 0.14 µM | Full Agonist | [1][4][6][7] |
| Emax | 101 - 109% | [1][4][6][7] | ||
| 5-HT1B | EC50 | 15.6 µM | Weak Partial Agonist | [1][6] |
| Emax | 22% | [1][6] | ||
| 5-HT7 | EC50 | 6.7 µM | Weak Partial Agonist | [1] |
| Emax | 41% | [1] |
EC50 (Half Maximal Effective Concentration): Concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug. Values are relative to the response of an endogenous or reference full agonist.
These data demonstrate that ulotaront is a partial agonist at the 5-HT1A receptor with micromolar potency. Its affinity and functional potency at 5-HT1A are lower than its activity at its primary target, TAAR1.[2]
Signaling Pathways
The 5-HT1A receptor is a classic G-protein coupled receptor (GPCR) that couples primarily to inhibitory G proteins of the Gi/o family.[8][9][10] Agonist binding, including by ulotaront, initiates a cascade of intracellular events that ultimately modulate neuronal excitability.
Canonical 5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors:
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8][11] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Gβγ Subunit: Can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which has an inhibitory effect on neuronal firing. It can also modulate other pathways, including the mitogen-activated protein kinase (MAPK) cascade.[8][11]
Experimental Protocols & Methodologies
The characterization of ulotaront's interaction with the 5-HT1A receptor relies on standardized pharmacological assays.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (ulotaront) by measuring its ability to displace a radioactively labeled ligand that has a known high affinity for the 5-HT1A receptor.[12][13]
Objective: To determine the Ki of ulotaront for the 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing human 5-HT1A receptors (e.g., HEK293 or CHO cells) or homogenized brain tissue from a region rich in 5-HT1A receptors (e.g., hippocampus).[14]
-
Radioligand: A tritiated 5-HT1A agonist or antagonist, such as [³H]8-OH-DPAT.
-
Test Compound: Ulotaront hydrochloride, dissolved and serially diluted.
-
Non-specific Control: A high concentration of a non-labeled, high-affinity 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer with appropriate ions.
-
Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.[14]
Procedure:
-
Preparation: Prepare cell membranes via homogenization and centrifugation.[14]
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of ulotaront (or buffer for total binding, or non-specific control).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[14]
-
Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[14]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of ulotaront. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of ulotaront that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
cAMP Functional Assay
This cell-based assay measures the functional consequence of receptor activation. For the Gi-coupled 5-HT1A receptor, agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[15]
Objective: To determine the EC50 and Emax of ulotaront, confirming its agonist activity.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing the human 5-HT1A receptor.[16][17]
-
Stimulant: Forskolin (B1673556), an adenylyl cyclase activator, to raise basal cAMP levels to a measurable range.[15]
-
Test Compound: this compound, dissolved and serially diluted.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or luminescence (e.g., GloSensor).[17][18]
-
Instrumentation: A plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the 5-HT1A-expressing cells into a microplate (e.g., 384-well) and culture overnight.[16]
-
Compound Addition: Add serial dilutions of ulotaront to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for receptor-mediated inhibition of cAMP production.[19]
-
Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. The reagents typically involve a competitive immunoassay where endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.[17]
-
Measurement: Read the plate using a compatible microplate reader. The signal generated is typically inversely proportional to the amount of cAMP produced in the cells.
-
Analysis: Plot the signal (or calculated cAMP concentration) against the log concentration of ulotaront. Use non-linear regression to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the inhibition achieved by a reference full agonist.
In Vivo Models of Antipsychotic-like Activity
Preclinical behavioral models are used to assess the antipsychotic potential of compounds and dissect the contribution of specific receptors. The phencyclidine (PCP)-induced hyperactivity model is commonly used, as PCP, an NMDA receptor antagonist, induces behavioral changes in rodents that mimic some symptoms of schizophrenia.[4][5]
Objective: To determine if ulotaront's activity in the PCP-induced hyperactivity model is partially mediated by 5-HT1A receptors.
Procedure:
-
Acclimation: Animals (mice or rats) are acclimated to the testing environment (e.g., open-field chambers).
-
Pre-treatment: A cohort of animals is pre-treated with the selective 5-HT1A antagonist WAY-100635. Another cohort receives a vehicle control.
-
Compound Administration: After a set time, both cohorts are treated with ulotaront or its vehicle.
-
PCP Challenge: After another interval, all animals are administered PCP to induce hyperlocomotion.[20]
-
Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitors.
-
Analysis: The locomotor activity of different treatment groups is compared. A reversal of PCP-induced hyperactivity by ulotaront indicates antipsychotic-like efficacy. If this effect is significantly reduced or blocked in the animals pre-treated with the 5-HT1A antagonist, it provides evidence that the 5-HT1A receptor is involved in ulotaront's mechanism of action in this model.[1]
Studies have shown that the effects of ulotaront in the mouse PCP-induced hyperactivity assay are partially attributed to 5-HT1A receptors.[1]
Evidence of Functional Interaction
Beyond binding and second messenger assays, electrophysiological studies provide direct evidence of ulotaront's functional agonism at 5-HT1A receptors in native neuronal circuits.
The dorsal raphe nucleus (DRN) contains the cell bodies of serotonergic neurons, which are densely populated with inhibitory 5-HT1A autoreceptors.[8]
-
Electrophysiology studies using whole-cell patch-clamp recordings in mouse brain slices have demonstrated that ulotaront induces inhibitory responses in DRN neurons.[2][3][5]
-
This inhibitory effect was significantly attenuated by the selective 5-HT1A antagonist WAY-100635, confirming that the action is mediated via 5-HT1A receptors.[2][3]
-
In contrast, ulotaront's inhibitory effects in the ventral tegmental area (VTA) were attenuated by a TAAR1 antagonist but not by the 5-HT1A antagonist, highlighting the distinct regional contributions of its two primary mechanisms.[3][5]
Conclusion
This compound is a dual agonist, acting as a full agonist at TAAR1 and a partial agonist at the serotonin 5-HT1A receptor. Quantitative in vitro data establish its binding affinity and functional potency at the 5-HT1A receptor, which are in the micromolar range. The activation of this Gi/o-coupled receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in neuronal inhibition. The functional relevance of this interaction is confirmed by electrophysiological data showing ulotaront-mediated inhibition of dorsal raphe nucleus neurons, an effect that is blocked by a 5-HT1A antagonist. Furthermore, in vivo behavioral studies suggest this 5-HT1A agonism contributes, at least in part, to its antipsychotic-like profile.[1] This secondary pharmacology is a critical component of ulotaront's overall mechanism and is hypothesized to contribute to its unique clinical profile, which is distinct from traditional D2-receptor antagonists.[3] A thorough understanding of this interaction is essential for the continued development and potential clinical application of this novel class of psychotropic agents.
References
- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. GloSensor™ cAMP Assay Protocol [promega.jp]
- 19. benchchem.com [benchchem.com]
- 20. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Ulotaront Hydrochloride: A Novel Agonist for Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ulotaront hydrochloride (SEP-363856) is a novel psychotropic agent under investigation for the treatment of schizophrenia.[1][2] It represents a potential paradigm shift in antipsychotic therapy due to its unique mechanism of action, which does not primarily involve the antagonism of dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors, the cornerstone of current treatments.[3][4] Instead, ulotaront's therapeutic effects are thought to be mediated through its agonist activity at the trace amine-associated receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor.[1][3] This whitepaper provides a comprehensive overview of the preclinical evidence for ulotaront, focusing on its in vitro pharmacology, efficacy in animal models of schizophrenia, and the underlying experimental methodologies.
In Vitro Pharmacology: Receptor Binding and Functional Activity
Ulotaront's in vitro profile demonstrates a potent and full agonism at TAAR1, with a significant but less potent agonist activity at the 5-HT1A receptor.[[“]] Notably, it shows minimal to no significant binding or functional activity at dopamine D2 and serotonin 5-HT2A receptors, distinguishing it from typical and atypical antipsychotics.[[“]]
Table 1: In Vitro Receptor Binding Affinities and Functional Activity of Ulotaront
| Receptor Target | Parameter | Value (µM) | Reference |
| TAAR1 | EC50 | 0.14 | [[“]] |
| Emax | 101% (Full Agonist) | [[“]] | |
| 5-HT1A | Ki | 0.28 | [[“]] |
| EC50 | 2.3 | [[“]] | |
| Emax | 75% (Agonist) | [[“]] | |
| 5-HT1B | Ki | 1.9 | [[“]] |
| EC50 | 15.6 | [[“]] | |
| Emax | 22% (Weak Agonist) | [[“]] | |
| 5-HT1D | Ki | 1.13 | [[“]] |
| 5-HT7 | Ki | 0.03 | [[“]] |
| EC50 | 6.7 | [[“]] | |
| Emax | 41% (Weak Agonist) | [[“]] |
Preclinical Efficacy in Animal Models of Schizophrenia
Ulotaront has demonstrated a broad, antipsychotic-like profile in several rodent models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[[“]][6]
Table 2: Efficacy of Ulotaront in Preclinical Models of Schizophrenia
| Model | Species | Effect | Effective Dose (mg/kg, p.o.) | Reference |
| Phencyclidine (PCP)-Induced Hyperactivity | Mouse | Dose-dependent reduction in hyperlocomotion | 0.3, 1, 3 | [7] |
| Rat | Attenuation of hyperlocomotion | Minimal effective dose of 1 | [7] | |
| Prepulse Inhibition (PPI) of Acoustic Startle | Mouse | Dose-dependent increase in PPI | Minimal effective dose of 3 | [7] |
| Subchronic PCP-Induced Social Interaction Deficits | Rat | Increased social interaction time | 1, 3, 10 | [7] |
| MK-801-Induced Deficits in PPI | Mouse | Restoration of PPI | 10 | [7] |
| Subchronic PCP-Induced Cognitive Deficits (Novel Object Recognition) | Rat | Amelioration of cognitive impairments | 10 | [7] |
Key Experimental Protocols
Phencyclidine (PCP)-Induced Hyperactivity
This model is widely used to assess the potential antipsychotic activity of compounds against the positive symptoms of schizophrenia.
-
Animals: Male mice or rats.
-
Procedure: Animals are habituated to an open-field arena. Subsequently, they are administered the non-competitive NMDA receptor antagonist phencyclidine (PCP), which induces a state of hyperlocomotion. Ulotaront or vehicle is administered orally prior to the PCP injection.
-
Data Acquisition: Locomotor activity, including distance traveled and rearing frequency, is recorded using automated activity monitors.
-
Endpoint: A significant reduction in PCP-induced hyperlocomotion by ulotaront compared to the vehicle-treated group is indicative of antipsychotic-like efficacy.[7]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Animals: Male mice.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: Animals are placed in the startle chamber and exposed to a series of trials. Some trials consist of a loud, startling pulse (pulse-alone). In other trials, a weaker, non-startling acoustic stimulus (prepulse) precedes the startling pulse (prepulse-pulse).
-
Data Acquisition: The magnitude of the startle response is measured in all trials.
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. An increase in PPI with ulotaront treatment suggests an improvement in sensorimotor gating.[7]
Subchronic PCP-Induced Social Interaction Deficits
This model is employed to evaluate the efficacy of compounds in ameliorating the negative symptoms of schizophrenia, such as social withdrawal.
-
Animals: Male rats.
-
Procedure: Rats receive repeated administrations of PCP over several days, followed by a washout period. This regimen induces a lasting deficit in social interaction. On the test day, a treated rat is placed in an arena with an unfamiliar, untreated rat.
-
Data Acquisition: The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are manually or automatically scored from video recordings.
-
Endpoint: A significant increase in social interaction time in ulotaront-treated rats compared to vehicle-treated rats indicates a potential for treating negative symptoms.[7]
In Vivo Electrophysiology: Ventral Tegmental Area (VTA) Dopamine Neuron Firing
This technique is used to directly assess the effect of ulotaront on the activity of dopamine neurons, which are implicated in the pathophysiology of schizophrenia.
-
Preparation: Coronal brain slices containing the VTA are prepared from rodents.
-
Recording: Extracellular single-unit recordings are made from putative dopamine neurons within the VTA. Neurons are identified based on their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Procedure: After establishing a stable baseline firing rate, ulotaront is bath-applied to the brain slice.
-
Data Acquisition: The firing rate and pattern of the neurons are recorded before, during, and after drug application.
-
Endpoint: A change in the firing rate or pattern of VTA dopamine neurons following ulotaront application provides insight into its modulatory effects on the dopamine system. Studies have shown that TAAR1 agonists can reduce the firing rate of dopamine neurons.
Visualizations: Signaling Pathways and Experimental Workflows
Ulotaront's Dual Mechanism of Action
Caption: Ulotaront's dual agonism at TAAR1 and 5-HT1A receptors.
Experimental Workflow for PCP-Induced Hyperactivity Model
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trace Amine-associated Receptors (TAARs): Candidate Targets in the Treatment of Bipolar Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ulotaront Hydrochloride: A Deep Dive into its Modulation of Dopaminergic Pathways
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ulotaront hydrochloride represents a novel class of psychotropic agents, moving beyond the traditional dopamine (B1211576) D2 receptor antagonism that has been the cornerstone of antipsychotic therapy for decades.[1][2][3][4] As a potent agonist at the trace amine-associated receptor 1 (TAAR1) and with activity at the serotonin (B10506) 5-HT1A receptor, ulotaront indirectly modulates dopaminergic neurotransmission, offering a promising new avenue for the treatment of neuropsychiatric disorders such as schizophrenia.[1][5][6][7] This technical guide provides an in-depth analysis of ulotaront's impact on dopaminergic pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling mechanisms.
In Vitro Pharmacology: Receptor Binding and Functional Activity
Ulotaront's primary mechanism of action is mediated through its agonist activity at TAAR1 and 5-HT1A receptors, with significantly less affinity for and activity at dopamine D2 receptors, which distinguishes it from conventional antipsychotics.[1][2][8]
Quantitative Receptor Profiling
The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of ulotaront at key receptors. This data highlights its high potency and efficacy at TAAR1, coupled with significant 5-HT1A agonism and weak interaction with the D2 receptor.
| Receptor Target | Parameter | Value (µM) | Emax (%) | Reference |
| Human TAAR1 | EC50 | 0.14 ± 0.062 | 101.3 ± 1.3 | [1][2] |
| Human 5-HT1A | Ki | 0.28 | - | [1] |
| EC50 | 2.3 ± 1.40 | 74.7 ± 19.60 | [1][2] | |
| Human Dopamine D2 | EC50 (cAMP) | 10.44 ± 4 | 23.9 ± 7.6 | [2] |
| EC50 (β-arrestin) | 8 | 27.1 | [2] | |
| Human 5-HT1B | Ki | 1.9 | - | [1] |
| EC50 | 15.6 ± 11.6 | 22.4 ± 10.9 | [1][2] | |
| Human 5-HT1D | Ki | 1.13 | - | [1] |
| EC50 | 0.262 ± 0.09 | 57.1 ± 6.0 | [2] | |
| Human 5-HT7 | Ki | 0.03 | - | [1] |
| EC50 | 6.7 ± 1.32 | 41.0 ± 9.5 | [1][2] |
Experimental Protocols: In Vitro Assays
1.2.1. Radioligand Binding Assays: Binding affinities (Ki) were determined using competitive binding assays with membranes prepared from cells expressing the recombinant human receptors. Membranes were incubated with a specific radioligand and increasing concentrations of ulotaront. Non-specific binding was determined in the presence of a high concentration of a competing non-labeled ligand. Radioactivity was measured using a scintillation counter, and Ki values were calculated using the Cheng-Prusoff equation.
1.2.2. Functional Activity Assays (cAMP & β-arrestin): G-protein coupled receptor (GPCR) activation was assessed using functional assays. For Gs or Gi coupled receptors like the D2 receptor, changes in intracellular cyclic AMP (cAMP) levels were measured using commercially available kits (e.g., HTRF or LANCE). For β-arrestin recruitment, assays like the PathHunter® β-arrestin recruitment assay were employed, where ligand-induced receptor activation leads to the recruitment of a β-galactosidase-tagged β-arrestin to the receptor, resulting in a measurable chemiluminescent signal. EC50 and Emax values were determined by fitting concentration-response curves using non-linear regression.
Modulation of Dopaminergic Signaling Pathways
Ulotaront's influence on dopaminergic pathways is primarily indirect, driven by its agonism at TAAR1, which is expressed in key brain regions involved in dopamine regulation, including the ventral tegmental area (VTA) and substantia nigra.[1][8]
TAAR1-Mediated Regulation of Dopamine Neurons
Activation of TAAR1 on dopaminergic neurons in the VTA leads to a reduction in their firing rate.[5] This inhibitory effect is thought to be mediated through G-protein signaling cascades that ultimately modulate ion channel activity. The proposed signaling pathway is visualized below.
Caption: Ulotaront's activation of TAAR1 on dopaminergic neurons.
Impact on Dopamine Synthesis and Release
Preclinical studies have demonstrated that ulotaront can attenuate increases in striatal dopamine synthesis capacity, particularly in hyperdopaminergic states induced by agents like ketamine.[1][5][6] This suggests a role for ulotaront in normalizing presynaptic dopamine dysfunction.
| Experimental Model | Effect of Ulotaront | Measurement | Reference |
| Ketamine-induced hyperdopaminergia (mice) | Attenuated the increase in striatal dopamine synthesis capacity | Imaging | [1][5][6] |
| Electrically evoked dopamine release (in vitro) | Reduced by TAAR1 full agonists | Electrophysiology | [1] |
Experimental Protocols: Neurochemical and Electrophysiological Analyses
2.3.1. In Vivo Microdialysis: To measure extracellular dopamine levels, microdialysis probes are stereotactically implanted into specific brain regions (e.g., striatum) of freely moving rodents. Artificial cerebrospinal fluid is perfused through the probe, and the collected dialysate is analyzed for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED). This technique allows for the real-time monitoring of changes in neurotransmitter release in response to drug administration.
2.3.2. Whole-Cell Patch-Clamp Electrophysiology: Acute brain slices containing the VTA are prepared from rodents. Whole-cell patch-clamp recordings are made from identified dopaminergic neurons. The effects of ulotaront on neuronal firing are assessed by monitoring action potential frequency in current-clamp mode. Changes in synaptic currents can be measured in voltage-clamp mode to investigate effects on excitatory and inhibitory inputs.
2.3.3. Positron Emission Tomography (PET) Imaging: PET imaging with radiotracers like [18F]-DOPA is used to assess dopamine synthesis capacity in vivo. Following administration of the radiotracer, its uptake and conversion in the brain are measured. Changes in the rate of tracer accumulation in dopaminergic regions following ulotaront treatment provide an index of its effect on dopamine synthesis.
Behavioral and Systems-Level Effects
Ulotaront's unique pharmacological profile translates into a distinct behavioral signature in preclinical models of psychosis, without inducing the extrapyramidal side effects associated with D2 receptor antagonists.[1]
Preclinical Models of Psychosis
| Model | Effect of Ulotaront | Reference |
| Phencyclidine (PCP)-induced hyperactivity | Attenuated hyperactivity | [5] |
| Prepulse inhibition of acoustic startle | Reversed deficits | [5] |
| Subchronic PCP-induced deficits in social interaction | Reversed deficits | [5] |
Experimental Workflow: Preclinical Behavioral Testing
References
- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Therapeutic Potential of Ulotaront [accellena.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Studies on Ulotaront for Neuropsychiatric Disorders: A Technical Guide
Abstract Ulotaront (SEP-363856) represents a novel class of investigational psychotropic agents, distinguished by its unique mechanism of action as a dual agonist for the trace amine-associated receptor 1 (TAAR1) and the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Unlike all currently marketed antipsychotics, its therapeutic activity is not mediated by the antagonism of dopamine (B1211576) D2 or serotonin 5-HT2A receptors.[3][4] This distinction suggests the potential for a therapeutic profile with improved tolerability, particularly concerning extrapyramidal, metabolic, and endocrine side effects.[1][5] Ulotaront was granted Breakthrough Therapy Designation by the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia in 2019 based on promising Phase 2 results.[1][6] However, subsequent Phase 3 trials in schizophrenia did not meet their primary endpoints, raising questions that are currently being analyzed.[6][7] Concurrently, ulotaront is under active investigation for other neuropsychiatric conditions, including Generalized Anxiety Disorder (GAD) and Major Depressive Disorder (MDD).[6][8] This technical guide provides an in-depth summary of the preclinical and clinical investigational studies of ulotaront, detailing its mechanism of action, experimental protocols, quantitative data from key trials, and its safety profile for an audience of researchers and drug development professionals.
Introduction
The therapeutic landscape for schizophrenia has been dominated for decades by agents that antagonize the dopamine D2 receptor.[1] While effective for many patients' positive symptoms, these medications are frequently associated with debilitating side effects, including movement disorders (extrapyramidal symptoms), significant weight gain, metabolic syndrome, and hyperprolactinemia, which contribute to poor adherence and quality of life.[3][9] The limitations of this therapeutic paradigm have fueled a search for novel mechanisms of action.
The trace amine-associated receptor 1 (TAAR1) has emerged as a promising therapeutic target.[10] TAAR1 is a G-protein-coupled receptor expressed in key monoaminergic brain regions where it modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[2][3] Ulotaront (SEP-363856) is the first and only TAAR1 agonist to advance to Phase 3 clinical trials for schizophrenia, representing a potential paradigm shift in the treatment of psychosis.[6] This document synthesizes the available technical data from its investigational journey.
Mechanism of Action
Ulotaront's pharmacological activity is defined by its dual agonism at TAAR1 and 5-HT1A receptors, without significant interaction with D2 receptors.[4][11]
Receptor Binding and Functional Activity Profile
In vitro functional profiling has characterized ulotaront as a potent, full agonist at the human TAAR1 receptor and a partial agonist at the 5-HT1A receptor.[11] This dual action is believed to mediate its antipsychotic and anxiolytic effects.[11][12] Unlike conventional antipsychotics, it demonstrates negligible binding or functional activity at D2 receptors, which is hypothesized to account for its favorable safety profile.[4][13]
Downstream Neurotransmitter Modulation
Activation of TAAR1 and 5-HT1A receptors by ulotaront leads to an indirect modulation of key neurotransmitter systems implicated in psychosis and mood disorders.
-
Dopaminergic Modulation: TAAR1 activation in the ventral tegmental area (VTA) can inhibit the firing of dopamine neurons, suggesting a mechanism for modulating presynaptic dopamine dysfunction without postsynaptic receptor blockade.[4][12]
-
Serotonergic and Glutamatergic Regulation: TAAR1 is also present in the dorsal raphe nucleus (DRN), where it can regulate serotonin transmission.[14] The combined action on TAAR1 and 5-HT1A receptors is thought to influence both serotonin and glutamate (B1630785) pathways, potentially contributing to efficacy against negative and cognitive symptoms.[2][14]
References
- 1. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety and effectiveness of ulotaront (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. Ulotaront: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Ulotaront Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Ulotaront hydrochloride (also known as SEP-363856) in rodent models, summarizing key quantitative data and detailing experimental protocols based on preclinical studies. Ulotaront is an investigational antipsychotic agent with a novel mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3][4][5] This distinguishes it from traditional antipsychotics that typically target dopamine (B1211576) D2 receptors.[3][4]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Ulotaront in mice and rats, as well as its efficacy in various rodent models of schizophrenia.
Table 1: Pharmacokinetic Parameters of Ulotaront in Rodents [1]
| Species | Dose and Route | Matrix | Cmax | Tmax | T1/2 |
| ICR Mice | 10 mg/kg, p.o. | Plasma | 2854 ± 298 ng/mL | 30 min | 0.847 h |
| Brain | 7972 ± 2908 ng/g | 15 min | 0.808 h | ||
| Sprague Dawley Rats | 5 mg/kg, i.v. | Plasma | 2578 ± 110 ng/mL | 0.083 h | 1.17 ± 0.16 h |
| 5 mg/kg, p.o. | Plasma | 1056 ± 173 ng/mL | 0.42 ± 0.14 h | 1.24 ± 0.1 h | |
| 10 mg/kg, p.o. | Plasma | 1750 ± 369 ng/mL | 15 min | 2.1 h | |
| Brain | 3762 ± 1324 ng/g | 15 min | 2.33 h |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; T1/2: Half-life; p.o.: oral administration; i.v.: intravenous administration.
Table 2: Efficacy of Ulotaront in Rodent Models of Schizophrenia-like Behaviors
| Model | Species | Ulotaront Dose (p.o.) | Effect |
| Phencyclidine (PCP)-induced Hyperactivity | Mouse/Rat | 1-10 mg/kg | Reduction of hyperactivity[2] |
| MK-801-induced Hyperactivity | Mouse | Not specified | Attenuation of hyperactivity[2] |
| Prepulse Inhibition (PPI) Deficits | Mouse | 3-30 mg/kg | Reversal of MK-801-induced deficits; Increase in PPI[2][6] |
| Social Interaction Deficits | Rat | Not specified | Reversal of sub-chronic PCP-induced deficits[2] |
| Apomorphine-induced Climbing | Mouse | Not specified | Potentiation of olanzapine (B1677200) effects[7] |
| Morris Water Maze (Cognitive Deficits) | Mouse | 0.3, 1, 3 mg/kg | Reversal of MK-801-induced cognitive impairment[7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound in rodent models.
Protocol 1: Assessment of Pharmacokinetics in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of Ulotaront in Sprague Dawley rats following oral and intravenous administration.
Materials:
-
Male Sprague Dawley rats
-
This compound
-
Vehicle for dissolution (e.g., sterile water or saline)
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dosing:
-
Oral (p.o.) Administration: Prepare a solution of this compound in the chosen vehicle. Administer a single dose (e.g., 5 or 10 mg/kg) via oral gavage.[1]
-
Intravenous (i.v.) Administration: Prepare a sterile solution of this compound. Administer a single dose (e.g., 5 mg/kg) via a suitable vein (e.g., tail vein).[1]
-
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection (Optional): At the end of the study or at specific time points, euthanize the animals and collect brain tissue. Homogenize the tissue for drug concentration analysis.
-
Sample Analysis: Determine the concentration of Ulotaront in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, T1/2, etc.) from the concentration-time data.
Protocol 2: Evaluation in the Phencyclidine (PCP)-Induced Hyperactivity Model
This protocol describes a common behavioral model used to assess the antipsychotic-like effects of compounds by measuring their ability to reverse PCP-induced hyperlocomotion in rodents.[2][5]
Materials:
-
Male mice or rats
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for dissolution
-
Open-field activity chambers equipped with automated activity monitoring systems
Procedure:
-
Animal Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Ulotaront Administration: Administer this compound (e.g., 1-10 mg/kg, p.o.) or vehicle.[1]
-
PCP Administration: After a predetermined pretreatment time (e.g., 30-60 minutes), administer PCP (e.g., 1-5 mg/kg, intraperitoneally or subcutaneously).
-
Activity Monitoring: Immediately after PCP administration, return the animals to the open-field chambers and record locomotor activity for a specified duration (e.g., 60-90 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Compare the locomotor activity of the Ulotaront-treated group with the vehicle-treated and PCP-only groups. A significant reduction in PCP-induced hyperactivity by Ulotaront indicates potential antipsychotic-like efficacy.
Visualizations
Signaling Pathway
Ulotaront's mechanism of action involves the activation of TAAR1 and 5-HT1A receptors, which in turn modulates downstream dopaminergic and serotonergic neurotransmission.[2][8]
Caption: Ulotaront's signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of Ulotaront in a rodent model of schizophrenia.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Safety and effectiveness of ulotaront (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is Ulotaront used for? [synapse.patsnap.com]
Application Notes and Protocols for Preclinical Research of Ulotaront Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Ulotaront hydrochloride (also known as SEP-363856) in preclinical research settings. The information is collated from various preclinical studies to guide the design and execution of future experiments.
Introduction
Ulotaront is an agonist of the trace amine-associated receptor 1 (TAAR1) and serotonin (B10506) 1A (5-HT1A) receptor, currently under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] Unlike traditional antipsychotics, its mechanism of action is not dependent on dopamine (B1211576) D2 receptor antagonism.[4] Preclinical studies in various animal models have been crucial in elucidating its pharmacokinetic profile, efficacy, and safety.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: Preclinical Pharmacokinetic Parameters of Ulotaront [5][6]
| Parameter | Mouse | Rat | Rabbit | Dog | Monkey |
| Bioavailability (%) | >70 | >70 | >70 | >70 | >70 |
| Volume of Distribution (L/kg) | ~3.5 | ~3.5 | ~3.5 | ~3.5 | ~3.5 |
| Half-life (h) | 1.5 - 4 | 1.5 - 4 | 1.5 - 4 | 1.5 - 4 | 1.5 - 4 |
| Clearance (mL/min/kg) | 12 - 43 | 12 - 43 | 12 - 43 | 12 - 43 | 12 - 43 |
| Brain to Plasma Ratio (Cmax) | ≥ 4 | ≥ 2 | - | - | - |
| Brain to Plasma Ratio (AUC) | ≥ 2 | ≥ 2 | - | - | - |
Table 2: Effective Doses of Ulotaront in Preclinical Models [1]
| Animal Model | Species | Administration Route | Effective Dose Range (mg/kg) | Observed Effect |
| PCP-induced Hyperlocomotion | Mouse | Oral (p.o.) | 0.3 - 3 | Reduction in hyperlocomotion |
| MK-801-induced Hyperactivity | Mouse | Oral (p.o.) | 10 | Attenuation of hyperactivity |
| Sub-chronic PCP-induced Social Interaction Deficits | Rat | Oral (p.o.) | 1 - 10 | Increased social interaction time |
| Sub-chronic PCP-induced Cognitive Impairment (Novel Object Recognition) | Rat | Oral (p.o.) | 10 | Amelioration of cognitive deficits |
| Catalepsy Bar Test | Mouse | Oral (p.o.) | Up to 100 | No induction of catalepsy |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Protocol 1: Assessment of Antipsychotic-like Activity in a PCP-Induced Hyperlocomotion Model
This protocol is designed to evaluate the potential of Ulotaront to mitigate the positive symptoms of schizophrenia modeled by phencyclidine (PCP)-induced hyperlocomotion in mice.[1]
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., sterile water or saline)
-
Male C57BL/6J mice
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound and PCP in the appropriate vehicle. Prepare fresh solutions on the day of the experiment.
-
Dosing and Administration:
-
Administer Ulotaront (e.g., 0.3, 1, 3 mg/kg) or vehicle orally (p.o.) to different groups of mice.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer PCP (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.).
-
-
Behavioral Assessment:
-
Immediately after PCP administration, place each mouse individually into an open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of Ulotaront treatment with the vehicle and PCP-only groups.
Protocol 2: Evaluation of Extrapyramidal Side Effects using the Catalepsy Bar Test
This protocol assesses the potential of Ulotaront to induce catalepsy, a common extrapyramidal side effect of typical antipsychotics.[1]
Materials:
-
This compound
-
Haloperidol (B65202) (positive control)
-
Vehicle
-
Male mice
-
Catalepsy bar (a horizontal bar raised approximately 5 cm from the surface)
Procedure:
-
Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.
-
Drug Preparation: Prepare solutions of Ulotaront, haloperidol, and vehicle.
-
Dosing and Administration: Administer Ulotaront (e.g., up to 100 mg/kg, p.o.), haloperidol (e.g., 1-2 mg/kg, i.p.), or vehicle to different groups of mice.
-
Catalepsy Assessment:
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of each mouse onto the horizontal bar.
-
Measure the time it takes for the mouse to remove both forepaws from the bar (descent latency). A common criterion for catalepsy is the failure to correct the posture within a certain time (e.g., 20-30 seconds).
-
-
Data Analysis: Compare the descent latencies or the incidence of catalepsy across the different treatment groups using appropriate statistical tests.
Visualizations
Signaling Pathway of Ulotaront
Ulotaront is an agonist at both the TAAR1 and 5-HT1A receptors.[4][7] Its therapeutic effects are believed to be mediated through the modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[8][9]
Caption: Proposed signaling pathway of Ulotaront's action.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of Ulotaront in a preclinical setting.
Caption: General experimental workflow for preclinical studies.
References
- 1. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulotaront, a Trace Amine-Associated Receptor 1/Serotonin 5-HT1A Agonist, in Patients With Parkinson Disease Psychosis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Ulotaront Hydrochloride Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront hydrochloride is a novel psychotropic agent with a unique mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin (B10506) 5-HT1A receptor.[1][2][3] Unlike conventional antipsychotics, Ulotaront does not exhibit significant dopamine (B1211576) D2 receptor antagonism.[2] This distinct pharmacological profile makes it a compound of significant interest for research into schizophrenia and other neuropsychiatric disorders.[4][5][6] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental use, along with a summary of its relevant physicochemical properties and signaling pathways.
Physicochemical Properties and Solubility
This compound is a white to off-white solid powder. It is characterized as a high-solubility and high-permeability compound.[7][8][9]
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 100[10] | 455.10[10] | Soluble. |
| DMSO | 65.2[10] | 284.44[10] | Soluble. |
| PBS | 100 | 455.10 | Clear solution, may require ultrasonic treatment to fully dissolve.[11] |
Table 2: Aqueous Solubility of Ulotaront at 37°C
| pH | Buffer | Solubility (mg/mL) |
| 1.2 | Hydrochloric acid buffer | 423.5 ± 1.8[8] |
| 4.5 | Acetate buffer | 434.4 ± 0.9[8] |
| 6.8 | Phosphate buffer | 437.7 ± 2.7[8] |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity for experimental use.
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[10] |
| Powder | 4°C | 2 years[10] |
| In Solvent | -80°C | 3 months[10] |
| In Solvent | -20°C | 2 weeks[10] |
Note: Solutions should be prepared fresh whenever possible. For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathways
Ulotaront's primary mechanism of action involves the activation of TAAR1 and 5-HT1A receptors.[1][2][3] Activation of these G-protein coupled receptors (GPCRs) modulates downstream signaling cascades, influencing neurotransmitter systems implicated in psychosis.
-
TAAR1 Activation: TAAR1 is a Gαs-coupled receptor. Its activation by Ulotaront leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can modulate the activity of dopaminergic and serotonergic neurons.
-
5-HT1A Activation: The 5-HT1A receptor is a Gαi-coupled receptor. Agonism at this receptor by Ulotaront inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP. This action is thought to contribute to its anxiolytic and antidepressant-like effects.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Nuclease-free water, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a high-concentration stock solution (e.g., 10-50 mM), add the appropriate volume of sterile DMSO to the powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
For aqueous-based assays, a stock solution can be prepared in nuclease-free water. Note that the maximum concentration in water is approximately 100 mg/mL.[10]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 3.
In Vitro Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for TAAR1 and 5-HT1A receptors.
Materials:
-
Cell membranes expressing human TAAR1 or 5-HT1A receptors
-
Radioligand (e.g., [³H]-p-Tyramine for TAAR1, [³H]-8-OH-DPAT for 5-HT1A)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the this compound dilutions.
-
Add the radioligand to all wells at a concentration near its Kd.
-
For total binding wells, add assay buffer instead of the Ulotaront solution.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.
This protocol measures the effect of this compound on intracellular cAMP levels in cells expressing TAAR1 or 5-HT1A receptors.
Materials:
-
HEK293 or CHO cells stably expressing human TAAR1 or 5-HT1A receptors
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound stock solution
-
Forskolin (B1673556) (for 5-HT1A assays)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well microplates
Protocol:
-
Seed the cells in microplates and grow to confluency.
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
For TAAR1 (Gαs-coupled): Add the Ulotaront dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For 5-HT1A (Gαi-coupled): Pre-treat the cells with the Ulotaront dilutions for a short period (e.g., 15 minutes), then add forskolin to stimulate cAMP production and incubate for an additional period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC₅₀ value for this compound.
In Vivo Experimental Protocols
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, saline, or a suspension vehicle like 0.5% methylcellulose)
-
Sterile tubes
-
Vortex mixer
-
pH meter (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the dosing volume (e.g., 5-10 mL/kg for mice).
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the vehicle incrementally while vortexing to ensure complete dissolution or a uniform suspension.
-
If using a suspension, ensure it is homogenous before each administration.
-
The pH of the solution can be adjusted if necessary, though Ulotaront is highly soluble across a range of pH values.[8]
-
Prepare fresh dosing solutions daily.
This model is used to assess the antipsychotic-like potential of compounds.
Materials:
-
Male adult mice (e.g., C57BL/6)
-
This compound dosing solution
-
Phencyclidine (PCP) solution (e.g., 2-5 mg/kg in saline)
-
Vehicle for Ulotaront and PCP
-
Open-field activity chambers equipped with automated tracking software
-
Animal scales
Protocol:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer PCP or saline via intraperitoneal injection.
-
Immediately place the mice individually into the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).
-
Analyze the data to determine if this compound attenuates PCP-induced hyperactivity.
Disclaimer
This document is intended for research purposes only. The information provided is based on publicly available data and should be used as a guide. Researchers should always adhere to institutional and national guidelines for laboratory safety and animal welfare. It is recommended to consult the original research articles for more specific details on the experimental procedures. The optimal conditions for specific assays and experimental models may require further optimization by the end-user.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. med-associates.com [med-associates.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-pulse Inhibition [augusta.edu]
- 9. protocols.io [protocols.io]
- 10. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Quantification of Ulotaront Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Ulotaront hydrochloride in biological matrices, primarily focusing on human plasma. The protocols are designed to support pharmacokinetic (PK) studies and other research requiring precise measurement of Ulotaront concentrations. The primary method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Introduction
Ulotaront (SEP-363856) is a novel therapeutic agent in development for the treatment of schizophrenia, acting as a trace amine-associated receptor 1 (TAAR1) and serotonin (B10506) 5-HT1A receptor agonist.[1][2] Unlike conventional antipsychotics, it does not primarily target dopamine (B1211576) D2 receptors.[2][3] Accurate quantification of Ulotaront and its metabolites in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its clinical development.[4]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of Ulotaront and its primary N-desmethyl metabolite (M11A or SEP-363854) in human plasma due to its high sensitivity and specificity.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the simultaneous quantification of Ulotaront and its N-desmethyl metabolite in human plasma.[1][5]
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Ulotaront | N-desmethyl metabolite (M11A) |
| Lower Limit of Quantification (LLOQ) | 0.0200 ng/mL | 0.0200 ng/mL |
| Calibration Curve Range | 0.0200 - 20.0 ng/mL | 0.0200 - 20.0 ng/mL |
| Extended Calibration Curve Range | 0.25 - 250 ng/mL | 0.25 - 250 ng/mL |
| Mean Extraction Recovery | 75.7% | 82.7% |
| Internal Standard (IS) | SEP-363856-d3 | M11A-d4 |
| Mean IS Extraction Recovery | 75.1% | 83.9% |
| Plasma Sample Volume | 0.100 - 0.200 mL | 0.100 - 0.200 mL |
An extended calibration curve range was validated to accommodate higher concentration samples and minimize the need for dilutions.[5]
Table 2: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ulotaront | 184.1 | 135.0 |
| N-desmethyl metabolite (M11A) | 170.1 | 135.0 |
| SEP-363856-d3 (IS) | Not specified | Not specified |
| M11A-d4 (IS) | Not specified | Not specified |
Detection was performed in positive ion mode.[1]
Table 3: Stability of Ulotaront in Human Plasma
| Storage Condition | Duration | Stability |
| Frozen at -20 °C | Up to 730 days | Stable |
| Frozen at -70 °C | Up to 730 days | Stable |
Experimental Protocol: LC-MS/MS Analysis of Ulotaront in Human Plasma
This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of Ulotaront and its N-desmethyl metabolite.
1. Materials and Reagents:
-
This compound reference standard
-
N-desmethyl metabolite (M11A) reference standard
-
Stable isotope-labeled internal standards (SEP-363856-d3 and M11A-d4)[1]
-
Human plasma (with K3EDTA as anticoagulant)[4]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX 96-well plate)[1]
2. Sample Preparation (Solid Phase Extraction)
Caption: Solid Phase Extraction (SPE) workflow for Ulotaront from plasma.
-
Step 1: Thaw frozen human plasma samples at room temperature.
-
Step 2: Aliquot 0.200 mL of plasma into a 96-well plate.[1]
-
Step 3: Add the internal standard solution (SEP-363856-d3 and M11A-d4) to each sample, except for the blank matrix.
-
Step 4: Pre-condition the SPE plate (Oasis MCX) wells with methanol followed by water.
-
Step 5: Load the plasma samples onto the SPE plate.
-
Step 6: Wash the wells to remove interfering substances.
-
Step 7: Elute Ulotaront, its metabolite, and the internal standards from the SPE plate using an appropriate elution solvent.
-
Step 8: Evaporate the eluate to dryness under a stream of nitrogen.
-
Step 9: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. Liquid Chromatography Conditions
-
LC System: A validated HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 mm × 100 mm).[6]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).[6]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: Typically 5-10 µL.
4. Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
5. Data Analysis and Quantification
-
Integrate the peak areas for Ulotaront, its metabolite, and their respective internal standards.
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Ulotaront and its metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.
Alternative Analytical Method: HPLC-UV/Fluorescence
While LC-MS/MS is the gold standard for bioanalysis of Ulotaront, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection can be employed for applications where lower sensitivity is acceptable, such as the analysis of formulation dosage forms or for solubility studies.[4] For biological samples, derivatization may be necessary to enhance sensitivity, especially for fluorescence detection.[7]
General Protocol Considerations for HPLC-UV in Biological Samples
-
Sample Preparation: Due to the lower sensitivity of UV detection compared to MS, a more rigorous sample clean-up is often required to minimize matrix interference. This may involve liquid-liquid extraction or a more comprehensive SPE protocol. Protein precipitation is another option but may result in a less clean extract.[6]
-
Chromatography: Isocratic or gradient elution on a reversed-phase C18 column is typical. The mobile phase composition would need to be optimized to achieve adequate separation from endogenous plasma components.
-
Detection: The UV wavelength for detection should be set at the absorbance maximum of Ulotaront.
-
Validation: The method would require full validation to establish its linearity, accuracy, precision, and limits of detection and quantification in the biological matrix.
Signaling Pathway Context
Ulotaront's mechanism of action involves agonism at TAAR1 and 5-HT1A receptors. Understanding this is key to interpreting its pharmacological effects.
References
- 1. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis of ulotaront in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I, Open-Label, Fixed Sequence Study to Investigate the Effect of Cytochrome P450 2D6 Inhibition on the Pharmacokinetics of Ulotaront in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Electrophysiology Studies with Ulotaront Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront hydrochloride is an investigational antipsychotic drug with a novel mechanism of action. It is a full agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and a partial agonist at the serotonin (B10506) 5-HT1A receptor, with no significant activity at the dopamine (B1211576) D2 receptor.[1][2] This unique pharmacological profile suggests its potential for treating neuropsychiatric disorders by modulating dopaminergic and serotonergic neurotransmission.[1][3][4] These application notes provide detailed protocols for utilizing this compound in in vitro electrophysiology studies to investigate its effects on neuronal activity.
Mechanism of Action Overview
Ulotaront's primary targets are TAAR1 and 5-HT1A receptors.[1][2]
-
TAAR1 Agonism: As a full agonist at TAAR1 (EC50 = 0.14 µM), Ulotaront can modulate dopamine neurotransmission.[1] Activation of TAAR1 is thought to reduce the firing of dopaminergic neurons in the ventral tegmental area (VTA).[4][5][6] This is hypothesized to be mediated, in part, through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[3]
-
5-HT1A Partial Agonism: Ulotaront acts as a partial agonist at 5-HT1A receptors (EC50 = 2.3 µM).[1] This activity is believed to contribute to its effects on serotonergic neurons, particularly in the dorsal raphe nucleus (DRN), where it can inhibit neuronal firing.[5]
Quantitative Data Summary
The following tables summarize the known quantitative parameters of this compound from in vitro studies.
Table 1: Receptor Binding and Functional Activity of Ulotaront
| Receptor | Activity | Affinity (Ki) | Potency (EC50) | Efficacy (Emax) | Reference |
| TAAR1 | Full Agonist | - | 0.14 µM | 101% | [1] |
| 5-HT1A | Partial Agonist | 0.28 µM | 2.3 µM | 75% | [1] |
| 5-HT1D | Agonist | 1.13 µM | - | - | [1] |
| 5-HT1B | Weak Agonist | 1.9 µM | 15.6 µM | 22% | [1] |
| 5-HT7 | Weak Agonist | 0.03 µM | 6.7 µM | 41% | [1] |
Table 2: Electrophysiological Effects of Ulotaront in Brain Slices
| Brain Region | Neuron Type | Effect | Concentration(s) | Method | Reference |
| Striatum | Medium Spiny Neurons (MSNs) | Reduced spontaneous glutamatergic synaptic transmission | 10 µM, 30 µM | Whole-cell patch-clamp | [7] |
| Hippocampus (CA1) | Pyramidal Neurons | Reduced spontaneous neuronal firing | 10 µM, 30 µM | Multi-electrode array (MEA) | [8][7] |
| Hippocampus (CA1) | Pyramidal Neurons | Potentiated electrically-evoked excitatory synaptic transmission | 30 µM | Field potential recordings | [9][10] |
| Ventral Tegmental Area (VTA) | Dopaminergic Neurons | Reduced neuronal firing | Not specified | In vivo and slice electrophysiology | [4][5] |
| Dorsal Raphe Nucleus (DRN) | Serotonergic Neurons | Reduced neuronal firing | Not specified | In vivo and slice electrophysiology | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways activated by Ulotaront.
Experimental Protocols
The following are detailed protocols for conducting whole-cell patch-clamp recordings to study the effects of Ulotaront on neuronal activity.
Protocol 1: Whole-Cell Patch-Clamp Recording of Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Medium Spiny Neurons (MSNs) of the Dorsal Striatum
Objective: To measure the effect of Ulotaront on spontaneous glutamatergic synaptic transmission onto MSNs.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal solution (K-gluconate based) containing (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to 290 mOsm.
-
Bicuculline (B1666979) methiodide (20 µM) to block GABAA receptors.
-
Slicing solution (ice-cold, sucrose-based)
-
Borosilicate glass capillaries for patch pipettes
-
Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat) according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based slicing solution.
-
Prepare coronal slices (250-300 µm thick) containing the dorsal striatum using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Add 20 µM bicuculline to the aCSF to isolate glutamatergic currents.
-
Visualize MSNs in the dorsal striatum using a microscope with DIC optics.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a gigaseal (>1 GΩ) on a visually identified MSN.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Clamp the neuron at -70 mV in voltage-clamp mode.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Data Acquisition and Drug Application:
-
Record baseline sEPSCs for 5-10 minutes.
-
Bath-apply Ulotaront at the desired concentration (e.g., 10 µM or 30 µM) by adding it to the perfusion aCSF.
-
Record sEPSCs for at least 10-15 minutes in the presence of Ulotaront.
-
If possible, perform a washout by perfusing with drug-free aCSF.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of sEPSCs before, during, and after Ulotaront application using appropriate software.
-
Compare the mean frequency and amplitude of sEPSCs in the different conditions using statistical tests.
-
Protocol 2: Current-Clamp Recording of Spontaneous Firing in Dorsal Raphe Nucleus (DRN) Serotonergic Neurons
Objective: To determine the effect of Ulotaront on the spontaneous firing rate of DRN serotonergic neurons.
Materials:
-
Same as Protocol 1, with the following modifications:
-
Internal solution (K-gluconate based) as in Protocol 1.
-
Consider using transgenic animals that express a fluorescent reporter in serotonergic neurons for easier identification.
Procedure:
-
Slice Preparation:
-
Prepare sagittal or coronal slices containing the DRN as described in Protocol 1.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Identify putative serotonergic neurons in the DRN based on their location and electrophysiological properties (e.g., broad action potentials, slow and regular firing).
-
-
Whole-Cell Recording:
-
Establish a whole-cell configuration as described in Protocol 1.
-
Switch to current-clamp mode (I=0) to record spontaneous firing.
-
-
Data Acquisition and Drug Application:
-
Record baseline spontaneous firing for 5-10 minutes.
-
Bath-apply Ulotaront at the desired concentration. The inhibitory effects on DRN neurons are mediated by 5-HT1A receptors, so concentrations around the EC50 of 2.3 µM can be a starting point.
-
Record spontaneous firing for 10-15 minutes in the presence of Ulotaront.
-
To confirm the receptor mediating the effect, co-apply a 5-HT1A antagonist (e.g., WAY-100635).[5]
-
-
Data Analysis:
-
Measure the firing frequency (in Hz) during the baseline and drug application periods.
-
Calculate the percentage change in firing rate induced by Ulotaront.
-
Use appropriate statistical tests to determine the significance of the effect.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vitro electrophysiology experiment with Ulotaront.
References
- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ulotaront on brain circuits of reward, working memory, and emotion processing in healthy volunteers with high or low schizotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Protocols for assessing Ulotaront's effects on negative symptoms of schizophrenia"
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is an investigational antipsychotic agent with a novel mechanism of action, primarily acting as a trace amine-associated receptor 1 (TAAR1) agonist and a serotonin (B10506) 1A (5-HT1A) receptor agonist.[1][2] This distinct pharmacological profile, which does not rely on direct dopamine (B1211576) D2 receptor antagonism, has generated significant interest in its potential to treat the negative symptoms of schizophrenia, a critical unmet need in the management of this complex disorder.[3] Negative symptoms, such as avolition, anhedonia, social withdrawal, alogia, and blunted affect, are particularly challenging to treat with existing antipsychotics.[3]
These application notes provide detailed protocols for assessing the effects of ulotaront on the negative symptoms of schizophrenia, based on methodologies employed in its clinical development program. The protocols are intended to guide researchers, scientists, and drug development professionals in designing and implementing robust assessments for similar compounds or further studies on ulotaront.
I. Mechanism of Action of Ulotaront
Ulotaront's therapeutic potential is believed to stem from its dual agonism at TAAR1 and 5-HT1A receptors, which modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[4][5]
-
TAAR1 Agonism: TAAR1 is a G-protein-coupled receptor (GPCR) that can modulate the activity of dopamine neurons.[6] Activation of TAAR1 is thought to reduce dopamine neuron firing and dopamine release, which may help to normalize the hyperdopaminergic state associated with psychosis without the extrapyramidal side effects and hyperprolactinemia associated with D2 receptor blockade.[[“]]
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, particularly in the prefrontal cortex, is associated with anxiolytic, antidepressant, and pro-cognitive effects. This action may contribute to improvements in negative and affective symptoms in schizophrenia.[8]
Signaling Pathway of Ulotaront
The following diagram illustrates the proposed signaling pathway of ulotaront through its action on TAAR1 and 5-HT1A receptors.
II. Clinical Trial Design for Assessing Negative Symptoms
A robust clinical trial design is essential for accurately assessing the efficacy of ulotaront on negative symptoms. The following workflow outlines a typical design based on the ulotaront clinical trial program.
III. Quantitative Data from Ulotaront Clinical Trials
The following tables summarize the key quantitative data from the Phase 2 and Phase 3 (DIAMOND 1 & 2) clinical trials of ulotaront, focusing on the assessment of negative symptoms.
Table 1: Phase 2 Study Results for Negative Symptoms[4][9]
| Outcome Measure | Ulotaront (50-75 mg/day) | Placebo | Effect Size (vs. Placebo) |
| PANSS Negative Subscale Score | 0.37 | ||
| Baseline (Mean) | 25 | 25 | |
| Change from Baseline at Week 4 | Meaningful Reduction | Less Reduction | |
| PANSS-Marder Negative Symptom Factor | 0.46 | ||
| Brief Negative Symptom Scale (BNSS) Total Score | 0.48 | ||
| Baseline (Mean) | 37 | 37 |
Table 2: Phase 3 (DIAMOND 1 & 2) Study Results - PANSS Total Score[10][11][12][13][14]
| Study | Treatment Arm | N | Baseline PANSS Total Score (Mean) | Change from Baseline at Week 6 (LS Mean) | p-value (vs. Placebo) |
| DIAMOND 1 | Ulotaront 50 mg/day | 145 | ~100 | -16.9 | Not Significant |
| Ulotaront 75 mg/day | 145 | ~100 | -19.6 | Not Significant | |
| Placebo | 145 | ~100 | -19.3 | - | |
| DIAMOND 2 | Ulotaront 75 mg/day | 155 | ~100 | -16.4 | Not Significant |
| Ulotaront 100 mg/day | 155 | ~100 | -18.1 | Not Significant | |
| Placebo | 154 | ~100 | -14.3 | - |
Note: In the Phase 3 trials, ulotaront did not meet the primary endpoint of statistically significant superiority over placebo on the PANSS total score. The company suggested that a high placebo response may have masked the therapeutic effect.[9][10][11][12][13]
Table 3: Dose-Response Meta-Analysis of PANSS Negative Symptom Score[1]
| Ulotaront Dose | Standardized Mean Difference (SMD) vs. Placebo [95% CI] |
| 100 mg | -0.28 [-0.48, -0.08] |
IV. Experimental Protocols for Assessing Negative Symptoms
Accurate and consistent assessment of negative symptoms is paramount. The following are detailed protocols for the two primary scales used in the ulotaront clinical trials: the Positive and Negative Syndrome Scale (PANSS) and the Brief Negative Symptom Scale (BNSS).
A. Protocol for Administration of the Positive and Negative Syndrome Scale (PANSS) - Negative Symptom Subscale
The PANSS is a 30-item scale that evaluates the severity of positive, negative, and general psychopathology symptoms of schizophrenia.[3] The negative symptom subscale consists of 7 items.
1. Rater Training and Certification:
-
All raters must undergo comprehensive training on the PANSS administration and scoring.
-
Certification should be achieved by demonstrating high inter-rater reliability on standardized training videos or live patient interviews.
2. Interview Setting:
-
The interview should be conducted in a quiet, private, and comfortable setting to facilitate open communication.
-
The duration of the interview is typically 30-45 minutes.
3. Semi-Structured Interview (SCI-PANSS):
-
Utilize the Structured Clinical Interview for PANSS (SCI-PANSS) to ensure all domains are covered systematically.
-
Begin with open-ended questions to encourage spontaneous reporting of symptoms.
-
Follow up with specific probes for each of the 7 negative symptom items.
4. PANSS Negative Symptom Items and Probing Questions:
| Item | Symptom | Probing Questions |
| N1 | Blunted Affect | Observe the patient's facial expression, vocal intonation, and gestures throughout the interview. "How have your emotions been lately? Do you feel your face shows your emotions?" |
| N2 | Emotional Withdrawal | "How much time do you spend with other people? Do you prefer to be alone? Do you feel distant from others?" |
| N3 | Poor Rapport | Assess the quality of the interpersonal interaction during the interview. Is the patient engaged, open, and easy to communicate with? |
| N4 | Passive/Apathetic Social Withdrawal | "What do you do during the day? Do you have any hobbies or interests? Do you have the energy to do things?" |
| N5 | Difficulty in Abstract Thinking | Use proverbs and similarities to assess abstract reasoning. "What does the saying 'Don't cry over spilled milk' mean? In what way are an apple and a banana alike?" |
| N6 | Lack of Spontaneity and Flow of Conversation | Observe the patient's speech patterns. Is their speech spontaneous and fluent, or do they require constant prompting? |
| N7 | Stereotyped Thinking | "Do you find yourself having the same thoughts over and over? Are your thoughts rigid or inflexible?" |
5. Scoring:
-
Each item is rated on a 7-point Likert scale from 1 (absent) to 7 (extreme).
-
Scoring should be based on the patient's self-report, observations during the interview, and information from caregivers or medical records.
-
The total negative symptom subscale score is the sum of the scores for the 7 items (range: 7-49).
B. Protocol for Administration of the Brief Negative Symptom Scale (BNSS)
The BNSS is a 13-item scale specifically designed to assess the five domains of negative symptoms: anhedonia, avolition, asociality, blunted affect, and alogia.
1. Rater Training:
-
Raters should be trained on the BNSS manual, which provides detailed instructions and anchor points for each item.
2. Semi-Structured Interview:
-
The BNSS includes a semi-structured interview guide with specific questions for each item.
-
The interview typically takes 15-20 minutes to complete.
3. BNSS Domains and Items:
| Domain | Items |
| Anhedonia | Intensity of Pleasure, Frequency of Pleasure |
| Avolition | Motivation for Activities, Initiation of Activities |
| Asociality | Social Interest, Social Closeness |
| Blunted Affect | Facial Expression, Vocal Expression, Expressive Gestures |
| Alogia | Poverty of Speech, Poverty of Content of Speech |
| Distress | Subjective Distress about Negative Symptoms |
4. Scoring:
-
Each of the 13 items is rated on a 7-point scale from 0 (absent) to 6 (severe).
-
The total BNSS score is the sum of all 13 item scores (range: 0-78).
-
Subscale scores can be calculated for each of the five domains.
V. Conclusion
The assessment of negative symptoms in schizophrenia is a critical component of developing novel therapeutics like ulotaront. The protocols outlined in these application notes, utilizing the PANSS and BNSS, provide a standardized and comprehensive framework for evaluating the efficacy of treatments targeting this challenging symptom domain. The unique mechanism of action of ulotaront as a TAAR1 and 5-HT1A agonist holds promise for addressing the unmet needs of individuals with schizophrenia, and rigorous assessment methodologies are essential to fully elucidate its therapeutic potential. While the Phase 3 trials did not meet their primary endpoints on the PANSS total score, further analysis of the data, particularly on the negative symptom subscales, is warranted to understand the full clinical profile of ulotaront.
References
- 1. academic.oup.com [academic.oup.com]
- 2. yourplaceofcare.com [yourplaceofcare.com]
- 3. The PANSS and other scales [panss.org]
- 4. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shmsafety.com [shmsafety.com]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. Sumitomo Dainippon Pharma/Otsuka Pharmaceutical announced that two Phase III studies of Ulotaront did not meet the primary endpoints [synapse.patsnap.com]
- 11. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 12. Sumitomo Pharma and Otsuka announce topline results fromphase III DIAMOND 1 and DIAMOND 2 clinical studiesevaluating ulotaront in schizophrenia - Medthority [medthority.com]
- 13. Sumitomo’s schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
Troubleshooting & Optimization
"Addressing solubility challenges of Ulotaront hydrochloride in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Ulotaront hydrochloride in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Dissolution | The concentration of this compound exceeds its intrinsic solubility in the chosen aqueous medium. | 1. Reduce Concentration: Lower the concentration of the compound to fall within its solubility limit. 2. pH Adjustment: Modify the pH of the solution. As a hydrochloride salt of a weak base, solubility may increase at a lower pH. 3. Co-solvent Addition: Introduce a water-miscible co-solvent (e.g., ethanol (B145695), propylene (B89431) glycol, PEG 400) to the aqueous medium. |
| Precipitation Upon Standing | The solution is supersaturated, or there is a change in temperature or pH affecting solubility. | 1. Use of Excipients: Incorporate solubilizing excipients such as cyclodextrins or surfactants. 2. Temperature Control: Ensure the solution is maintained at a constant and optimal temperature. 3. Buffering: Utilize a buffer system to maintain a stable pH. |
| Variability in Solubility Results | Inconsistent experimental conditions, such as temperature, pH, or mixing speed. | 1. Standardize Protocol: Strictly adhere to a standardized experimental protocol for all solubility assessments. 2. Equilibration Time: Ensure sufficient time is allowed for the solution to reach equilibrium. 3. Calibrate Instruments: Regularly calibrate all instruments, including pH meters and balances. |
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
The intrinsic aqueous solubility of this compound is relatively low. Precise values can be influenced by factors such as pH, temperature, and the ionic strength of the medium. For accurate measurements, it is recommended to perform solubility studies under your specific experimental conditions.
2. How does pH affect the solubility of this compound?
As the hydrochloride salt of a weakly basic compound, the solubility of this compound is pH-dependent. Solubility is generally higher in acidic conditions (lower pH) where the molecule is predominantly in its ionized form. As the pH increases towards the pKa of the free base, the proportion of the less soluble, non-ionized form increases, leading to a decrease in solubility.
3. What are the recommended solvents for dissolving this compound?
For creating stock solutions, organic solvents such as DMSO or ethanol can be used. For aqueous experimental media, it is often necessary to use co-solvents or other formulation strategies to achieve the desired concentration.
4. Can I use excipients to improve the solubility of this compound?
Yes, various pharmaceutical excipients can be employed to enhance aqueous solubility. These include:
-
Cyclodextrins: (e.g., β-cyclodextrin, HP-β-CD) can form inclusion complexes with the drug molecule, increasing its apparent solubility.
-
Surfactants: (e.g., Polysorbate 80, Cremophor EL) can increase solubility by forming micelles that encapsulate the drug.
-
Polymers: (e.g., PVP, HPMC) can also be used to enhance solubility and inhibit precipitation.
5. How can I prepare a stable aqueous formulation of this compound for in-vitro studies?
A common approach is to first dissolve the this compound in a small amount of a water-miscible organic co-solvent (like ethanol or propylene glycol) and then slowly add this solution to the aqueous buffer with vigorous stirring. The final concentration of the co-solvent should be kept as low as possible to avoid potential effects on the biological system. The use of solubilizing excipients as mentioned above can also be beneficial.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given aqueous buffer.
-
Preparation: Prepare the desired aqueous buffer and adjust the pH to the target value.
-
Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Reporting: The determined concentration represents the equilibrium solubility at the tested conditions.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes a method for evaluating the effect of a co-solvent on the solubility of this compound.
-
Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing varying concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% v/v ethanol).
-
Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of this compound following the steps outlined in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent percentage for your desired drug concentration.
Visualizations
Caption: Troubleshooting workflow for incomplete dissolution.
Caption: Experimental workflow for equilibrium solubility determination.
"Stability of Ulotaront hydrochloride under various experimental conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulotaront hydrochloride. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Based on available data sheets for similar compounds, it is recommended to store this compound powder at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years). When in solvent, it is advisable to store at -80°C for up to 3 months and at -20°C for up to 2 weeks.
Q2: What is the solubility of this compound?
A2: Ulotaront is a compound with high solubility. Studies have shown its aqueous solubility at 37°C to be:
-
423.5 ± 1.8 mg/mL at pH 1.2
-
434.4 ± 0.9 mg/mL at pH 4.5
-
437.7 ± 2.7 mg/mL at pH 6.8[1]
Q3: Are there any known incompatibilities with common excipients?
A3: While specific excipient compatibility studies for this compound are not publicly available, a patent for its solid dosage form lists disintegrants, diluents, and lubricants as compatible excipients. As with any new formulation, it is crucial to conduct compatibility studies with your specific excipients under accelerated stability conditions.
Q4: What analytical technique is most suitable for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This method should be capable of separating this compound from its potential degradation products and any process-related impurities. Developing a robust, validated HPLC method is critical for accurate stability assessment.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Step |
| Degradation of the compound | Verify the age and storage conditions of your this compound sample. Prepare a fresh solution from a new batch if possible and re-inject. Compare the chromatogram with a reference standard. |
| Contaminated mobile phase or diluent | Prepare fresh mobile phase and diluent using high-purity solvents and reagents. Filter all solutions before use. |
| Carryover from previous injections | Implement a robust needle wash protocol on your HPLC system. Inject a blank (diluent) to check for carryover peaks. |
| Interaction with vial or cap material | Use inert vial and cap materials (e.g., glass vials with PTFE-lined septa). |
Issue 2: Changes in Physical Appearance of the Sample (e.g., color change, clumping)
| Potential Cause | Troubleshooting Step |
| Exposure to light (photodegradation) | Store this compound in a light-protected environment (e.g., amber vials, wrapped in foil). |
| Hygroscopicity (moisture absorption) | Store the compound in a desiccator. A patent on the solid formulation specifies a water content of 0.01% to 0.5% w/w, suggesting that moisture control is important.[2] |
| Exposure to high temperatures | Ensure the compound is stored at the recommended temperature and avoid temperature cycling. |
Issue 3: Inconsistent Results in Potency Assays
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of the sample | Ensure the sample is fully dissolved in the chosen diluent. Sonication may be required. Verify the solubility of this compound in your specific solvent system. |
| Adsorption to labware | Use silanized glassware or low-adsorption plasticware to minimize loss of the analyte. |
| Method variability | Review your analytical method for potential sources of variability. Ensure all parameters (e.g., mobile phase composition, flow rate, column temperature) are consistent between runs. |
Experimental Protocols and Data
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze by a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Peak Purity Analysis: Perform peak purity analysis for the Ulotaront peak in all stressed samples to ensure it is free from co-eluting degradants.
-
Mass Balance Calculation: Calculate the mass balance to account for the parent drug and all degradation products.
Hypothetical Stability Data for this compound
The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile. Note: This data is for illustrative purposes only and is not based on actual experimental results.
Table 1: Stability of this compound in Solution under Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants Observed (Hypothetical) |
| 0.1 N HCl | 24 | 60 | 8.5 | 2 |
| 0.1 N NaOH | 24 | 60 | 15.2 | 3 |
| 3% H₂O₂ | 24 | 25 | 5.1 | 1 |
| Photostability (UV/Vis) | 48 | 25 | 3.8 | 1 |
Table 2: Stability of this compound Solid State under Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) |
| Thermal | 48 | 105 | 2.1 |
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability testing of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks.
References
"Identifying and mitigating potential off-target effects of Ulotaront hydrochloride"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of ulotaront hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel psychotropic agent primarily characterized as a trace amine-associated receptor 1 (TAAR1) agonist.[1][2] Unlike conventional antipsychotics, its therapeutic effects are not mediated by the direct antagonism of dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors.[3][4] The activation of TAAR1 is believed to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, contributing to its antipsychotic properties.[1][5]
Q2: What are the known off-target binding sites of ulotaront?
In addition to its primary target, TAAR1, ulotaront also exhibits agonist activity at the serotonin 5-HT1A receptor.[2][4] Functional profiling has shown that ulotaront is a full agonist at TAAR1 and a partial agonist at 5-HT1A receptors.[2] It also has some affinity for serotonin 5-HT1D, 5-HT1B, and 5-HT7 receptors, though its functional activity at these sites is reported to be weak.[2]
Q3: My in vitro experiment shows unexpected results that may be due to off-target effects. How can I confirm this?
If you suspect off-target effects are influencing your results, consider the following troubleshooting steps:
-
Use of Antagonists: Co-incubate your experimental system with specific antagonists for the suspected off-target receptors (e.g., a 5-HT1A antagonist like WAY-100635) and observe if the unexpected effect is reversed.[4][6]
-
Cell Lines with Varying Receptor Expression: Utilize cell lines that endogenously express different combinations of the potential target and off-target receptors. Comparing the effects of ulotaront across these cell lines can help isolate the receptor responsible for the observed activity.
-
Knockout Models: If available, employing knockout cell lines or animal models for the suspected off-target receptors can provide definitive evidence of their involvement.[7]
Q4: Are there any known clinical side effects of ulotaront that could be attributed to off-target activities?
Clinical studies have generally shown ulotaront to be well-tolerated, with a side-effect profile distinct from traditional antipsychotics.[2][8] It is associated with minimal extrapyramidal symptoms (EPS), and has a low liability for adverse weight and metabolic effects, and no significant impact on prolactin levels.[8][9] Some studies have reported anxiety-related adverse events at certain doses.[10] While the contribution of off-target activities to these effects is not fully elucidated, the 5-HT1A agonism is a potential area of investigation for such effects.
Q5: How can I proactively mitigate potential off-target effects in my pre-clinical research?
To minimize the impact of off-target effects, researchers should:
-
Dose-Response Studies: Conduct careful dose-response studies to identify the lowest effective concentration of ulotaront that elicits the desired on-target effect while minimizing engagement with lower-affinity off-target receptors.
-
Selective Agonists/Antagonists: Utilize highly selective agonists and antagonists for TAAR1 and potential off-target receptors as controls to dissect the pharmacology of ulotaront in your experimental model.
-
Comprehensive Profiling: Profile the expression of TAAR1 and potential off-target receptors in your experimental system (cell lines, tissues) to better interpret your results.
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor | Affinity (Ki, µM) | Functional Activity | Emax (%) | EC50 (µM) |
| TAAR1 | - | Full Agonist | 101 | 0.14 |
| 5-HT1A | 0.28 | Agonist | 75 | 2.3 |
| 5-HT1D | 1.13 | - | - | - |
| 5-HT1B | 1.9 | Weak Agonist | 22 | 15.6 |
| 5-HT7 | 0.03 | Weak Agonist | 41 | 6.7 |
| Data summarized from literature.[2] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Off-Target Affinity Determination
This protocol outlines a method to determine the binding affinity of this compound for potential off-target G-protein coupled receptors (GPCRs).
Materials:
-
Cell membranes prepared from cell lines overexpressing the GPCR of interest.
-
Radiolabeled ligand specific for the GPCR of interest.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or vehicle control.
-
Incubate the plate at a specified temperature and duration to allow for binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value of ulotaront for the tested receptor.
Protocol 2: cAMP Functional Assay to Assess Off-Target Gs/Gi Signaling
This protocol is designed to measure the functional effect of ulotaront on Gs or Gi-coupled off-target receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line expressing the Gs or Gi-coupled receptor of interest.
-
This compound.
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Methodology:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer.
-
For Gs-coupled receptors: Add varying concentrations of this compound to the wells.
-
For Gi-coupled receptors: Add varying concentrations of this compound followed by a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate the plate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves to determine the EC50 and Emax of ulotaront at the tested receptor.
Visualizations
Caption: On-target vs. potential off-target signaling of ulotaront.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. What is Ulotaront used for? [synapse.patsnap.com]
- 2. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Therapeutic Potential of Ulotaront for Neuropsychiatric Disorders | Encyclopedia MDPI [encyclopedia.pub]
- 7. Frontiers | Behavioral Effects of a Potential Novel TAAR1 Antagonist [frontiersin.org]
- 8. Safety and effectiveness of ulotaront (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trajectory of efficacy and safety across ulotaront dose levels in schizophrenia: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
"Troubleshooting inconsistent results in Ulotaront hydrochloride experiments"
Welcome to the technical support center for Ulotaront hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating potential challenges during their work with this novel TAAR1 and 5-HT1A agonist.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a psychotropic agent with a unique mechanism of action that distinguishes it from traditional antipsychotics.[1][2] It functions as a full agonist at the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin (B10506) 5-HT1A receptor.[3][4] This dual agonism is believed to mediate its therapeutic effects.[3] Unlike many antipsychotics, Ulotaront does not act as an antagonist at dopamine (B1211576) D2 or serotonin 5-HT2A receptors.[2][4] Its therapeutic potential is thought to stem from the modulation of dopaminergic, serotonergic, and glutamatergic systems.[1][4]
Q2: Why were the results of the Phase III clinical trials for Ulotaront (DIAMOND 1 & 2) considered inconsistent?
A2: The Phase III DIAMOND 1 and DIAMOND 2 trials failed to meet their primary endpoints, as Ulotaront did not demonstrate statistically significant superiority over placebo in reducing the Positive and Negative Syndrome Scale (PANSS) total score in adults with acute schizophrenia.[5][6][7][8][9] A key factor cited for this outcome was a substantial placebo effect observed in both trials, which may have obscured the therapeutic benefits of the drug.[5][6][7][9] The COVID-19 pandemic has been suggested as a possible contributor to the high placebo response rates.[5][9]
Q3: What are the known receptor binding affinities for Ulotaront?
A3: In vitro functional profiling has shown that Ulotaront is a full agonist at TAAR1 with an EC50 of 0.14 µM and an Emax of 101%. It also acts as an agonist at serotonin 5-HT1A receptors with an EC50 of 2.3 µM and an Emax of 75%.[3] Additionally, it has shown affinity for other serotonin receptors, including 5-HT1D (Ki = 1.13 µM), 5-HT1B (Ki = 1.9 µM), and 5-HT7 (Ki = 0.03 µM), although its agonist activity at 5-HT1B and 5-HT7 is weak.[3]
Q4: Are there potential challenges with the stability or storage of this compound?
A4: While specific public data on Ulotaront's stability is limited, as with any hydrochloride salt, it is important to consider its hygroscopic potential. Improper storage in humid conditions could lead to water absorption, affecting the compound's weight and concentration in solution. For consistent results, it is recommended to store this compound in a tightly sealed container in a cool, dry place, and to prepare fresh solutions for experiments whenever possible.
Troubleshooting Guide
Inconsistent In Vitro Assay Results
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Cell Seeding Density: Uneven cell distribution across the plate. | Ensure thorough cell suspension mixing before and during plating. Allow plates to sit at room temperature for a short period before incubation to promote even settling. |
| Pipetting Inaccuracy: Inconsistent reagent or compound addition. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. | |
| Lower than expected potency (right-shifted dose-response curve) | Compound Degradation: this compound solution may have degraded. | Prepare fresh stock solutions from solid compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Passage Number: High passage number can lead to altered receptor expression or signaling. | Use cells within a consistent and low passage number range. Regularly check cell morphology and growth characteristics. | |
| High background signal | Constitutive Receptor Activity: Some cell lines may exhibit ligand-independent receptor signaling. | If possible, measure basal signaling in untransfected or parent cell lines to establish a baseline. Consider using an inverse agonist if available to quantify and suppress constitutive activity. |
| Assay Interference: The compound may interfere with the detection method (e.g., autofluorescence). | Run a control plate with the compound in the absence of cells to check for assay interference. |
Inconsistent In Vivo Study Results
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in behavioral responses | Animal Stress: Stress can significantly impact neurotransmitter systems and behavioral outcomes. | Acclimate animals to the experimental environment and handling procedures. Minimize noise and other stressors in the animal facility. |
| Dosing Inaccuracy: Incorrect dose administration. | Ensure accurate calculation of dosing solutions based on the most recent animal weights. Use appropriate administration techniques (e.g., oral gavage, intraperitoneal injection) and verify the volume administered. | |
| Lack of expected therapeutic effect | Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between animals. | Consider performing pharmacokinetic studies to determine the time to maximum concentration (Tmax) and brain penetration of Ulotaront in your specific animal model and adjust dosing or timing of behavioral tests accordingly. |
| Placebo Effect Analogue: In complex behavioral studies, environmental cues and handling can influence outcomes, analogous to the placebo effect in clinical trials. | Implement rigorous blinding procedures for experimenters. Include appropriate vehicle control groups and consider habituating animals to the testing procedures. |
Data Presentation
Summary of Ulotaront Phase III Clinical Trial Results (DIAMOND 1 & 2)
| Trial | Dosage Groups | Change from Baseline in PANSS Total Score (Ulotaront) | Change from Baseline in PANSS Total Score (Placebo) | Statistical Significance vs. Placebo |
| DIAMOND 1 | 50 mg/day | -16.9[5][6][8] | -19.3[5][6][8] | Not Met |
| 75 mg/day | -19.6[5][6][8] | Not Met | ||
| DIAMOND 2 | 75 mg/day | -16.4[5][6][8] | -14.3[5][8][9] | Not Met |
| 100 mg/day | -18.1[5][6][8] | Not Met |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for TAAR1 Activation
This protocol describes a method to measure the activation of TAAR1 by this compound by quantifying changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture HEK293-hTAAR1 cells according to standard protocols.
-
Cell Plating: Seed cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay:
-
Remove culture medium from the cells.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a predetermined time at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: In Vivo Phencyclidine (PCP)-Induced Hyperactivity Model
This protocol is a preclinical model used to assess the antipsychotic-like potential of compounds by measuring their ability to attenuate PCP-induced hyperlocomotion in rodents.[4][10]
Materials:
-
Male C57BL/6 mice (or other appropriate rodent strain)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for both compounds
-
Open field activity chambers
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week and to the open field chambers for 30-60 minutes for 2-3 days prior to the experiment.
-
Dosing:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before PCP administration.
-
Administer PCP or vehicle via subcutaneous or intraperitoneal injection.
-
-
Behavioral Testing: Immediately after PCP administration, place the mice in the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute bins. Compare the activity of the Ulotaront-treated group to the vehicle-treated group to determine if there is a significant attenuation of PCP-induced hyperactivity.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for Ulotaront studies.
References
- 1. What is Ulotaront used for? [synapse.patsnap.com]
- 2. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sumitomo’s schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. hcn.health [hcn.health]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing variability in animal studies involving Ulotaront hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Ulotaront hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational drug that acts as a dual agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Unlike traditional antipsychotics, it does not primarily act by blocking dopamine (B1211576) D2 or serotonin 5-HT2A receptors.[1][3] Its mechanism is thought to involve the modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][4]
Q2: What are the common sources of variability in animal studies with this compound?
A2: Variability in animal studies can arise from several factors, including:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable plasma and brain concentrations of Ulotaront.
-
Experimental Procedures: Inconsistencies in drug administration techniques (e.g., oral gavage), handling stress, and the timing of behavioral testing can introduce significant variability.
-
Animal-Specific Factors: The age, sex, strain, and microbiome of the animals can influence their response to Ulotaront.
-
Environmental Factors: Variations in housing conditions, light-dark cycles, and noise levels can impact behavioral outcomes.
Q3: What is a suitable vehicle for oral administration of this compound to rodents?
A3: Based on preclinical studies, a suitable vehicle for oral gavage of this compound in rats is Phosphate-Buffered Saline (PBS) containing 1.43 g/L Na2HPO4, 0.255 g/L KH2PO4, 0.21 g/L KCl, and 8.04 g/L NaCl, with the pH adjusted to 7.[1] Another reported vehicle for oral gavage in rats is an isotonic 100 mM acetate (B1210297) buffer with 70 nM mannitol.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data (Plasma and Brain Concentrations)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure accurate dosing. Verify the correct placement of the gavage needle to avoid administration into the lungs. |
| Variations in Food and Water Intake | Standardize the fasting period before dosing, as food can affect drug absorption. Ensure ad libitum access to water. |
| Differences in Animal Strain and Sex | Use a single, well-characterized rodent strain for your studies. Analyze data from male and female animals separately, as sex-based differences in metabolism can occur. |
| Inconsistent Sample Collection and Processing | Standardize the timing of blood and brain tissue collection post-dose. Process all samples uniformly to minimize degradation of the compound. |
Issue 2: Inconsistent Behavioral Readouts in Response to Ulotaront
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Stress Induced by Handling and Injection | Habituate animals to the experimental procedures, including handling and the testing environment, for several days before the start of the experiment. |
| Environmental Disruptions | Conduct behavioral testing in a quiet, dedicated space with controlled lighting and temperature. Minimize loud noises and other potential stressors. |
| Experimenter-Induced Variability | Have a single, well-trained experimenter conduct the behavioral tests if possible. If multiple experimenters are involved, ensure they follow a standardized protocol. Be aware that the sex of the experimenter can sometimes influence rodent behavior. |
| Circadian Rhythm Effects | Perform behavioral testing at the same time each day to minimize the influence of the animals' natural circadian rhythms. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ulotaront in Rodents (Mean ± SD)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL or ng/g) | Tmax (h) | Bioavailability (%) | Brain/Plasma Ratio (AUC) | Reference |
| Mouse | Oral | 10 | 1750 ± 369 (plasma) | 0.25 | - | ≥ 4 | [2] |
| Rat | Oral | 10 | 3762 ± 1324 (brain) | 0.25 | - | ≥ 2 | [2] |
| Rat | IV | 10 | - | - | 100 | - | [5] |
| Rat | Oral | 50 | - | - | >70 | - | [5][6] |
Table 2: Dose-Response of Ulotaront in a Preclinical Model of Schizophrenia (PCP-Induced Hyperactivity in Mice)
| Dose (mg/kg, p.o.) | Reduction in Hyperactivity (%) | Reference |
| 0.3 | Dose-dependent decrease | [4] |
| 1 | Dose-dependent decrease | [4] |
| 3 | Dose-dependent decrease | [4] |
Experimental Protocols
Detailed Protocol for Oral Gavage Administration of this compound in Mice
This protocol is intended as a guideline and should be adapted to meet specific experimental needs and institutional regulations.
Materials:
-
This compound
-
Vehicle: Phosphate-Buffered Saline (PBS), pH 7.0
-
Gavage needles (20-gauge, 1.5-inch, ball-tipped for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the body weight of the animals.
-
Dissolve the this compound in PBS to the final desired concentration. Ensure the solution is clear and free of particulates.
-
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse by grasping the loose skin over the neck and back to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle is gently advanced into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration of Ulotaront Solution:
-
Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution from the syringe.
-
The typical gavage volume for a mouse is 5-10 mL/kg body weight.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ulotaront Hydrochloride in Preclinical Metabolic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of ulotaront hydrochloride on metabolic parameters in preclinical models.
Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with ulotaront.
Issue 1: High Variability in Body Weight Measurements
Question: We are observing significant variability in body weight changes within our treatment groups. What could be the cause, and how can we mitigate this?
Answer:
High variability in body weight can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Animal Acclimatization: Ensure a sufficient acclimatization period (typically 1-2 weeks) for animals upon arrival to the facility. This allows them to adapt to the new environment and reduces stress-related weight fluctuations.
-
Housing Conditions: House animals under controlled conditions with a consistent light-dark cycle, temperature, and humidity. Single housing is often preferred for metabolic studies to prevent social stress and allow for accurate food and water intake monitoring.
-
Dietary Consistency: Use a consistent batch of the specified diet throughout the study. For high-fat diet (HFD) models, ensure the diet composition is uniform and stored properly to prevent spoilage.
-
Dosing Procedure: Refine the oral gavage technique to minimize stress. Ensure the volume and concentration of the ulotaront solution are accurate for each animal's body weight. The use of a consistent vehicle for drug formulation is also critical.
-
Baseline Measurements: Establish a stable baseline body weight over several days before initiating treatment. Animals with unstable baseline weights may be excluded from the study.
Issue 2: Inconsistent Oral Glucose Tolerance Test (OGTT) Results
Question: Our OGTT results show inconsistent glucose clearance curves, even within the same treatment group. What are the potential reasons for this?
Answer:
Inconsistent OGTT results can be due to procedural variations. Consider the following:
-
Fasting Period: A consistent fasting period (typically 6-8 hours for mice) is crucial. Ensure that animals have access to water during the fast.
-
Glucose Bolus: Administer a precise and consistent dose of glucose solution (typically 2 g/kg body weight) via oral gavage. The volume should be accurately calculated for each animal.
-
Blood Sampling: Collect blood samples at precise time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration. The technique for blood collection (e.g., tail tipping) should be consistent and minimally stressful.
-
Animal Stress: Stress during the procedure can significantly impact blood glucose levels. Handle animals gently and perform the procedure in a quiet environment.
-
Ulotaront's Effect on Gastric Emptying: Be aware that ulotaront can delay gastric emptying, which may alter the shape of the glucose tolerance curve. This is a pharmacological effect of the drug and should be considered during data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ulotaront is thought to influence metabolic parameters?
A1: Ulotaront is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin (B10506) 5-HT1A receptor.[1] Preclinical evidence strongly suggests that its beneficial metabolic effects are primarily mediated through the activation of TAAR1.[2] TAAR1 is expressed in brain regions that regulate energy balance and also in peripheral tissues like the pancreas and gastrointestinal tract.[2]
Q2: What are the expected effects of ulotaront on body weight in preclinical models?
A2: In preclinical studies, ulotaront has been shown to reduce body weight gain in diet-induced obese (DIO) mice and in rats fed a high-fat diet.[2] For instance, in DIO mice, daily oral administration of ulotaront for 35 days resulted in a dose-dependent reduction in body weight gain, with a difference of -5% and -7% from the vehicle group at 3 and 10 mg/kg, respectively.[2] Ulotaront has also been shown to reverse olanzapine-induced weight gain in rats.[2]
Q3: How does ulotaront affect glucose metabolism and insulin (B600854) sensitivity?
A3: Ulotaront has demonstrated improvements in glucose tolerance in preclinical models. In both lean and diabetic (db/db) mice, acute administration of ulotaront led to a dose-dependent reduction in glucose excursion during an oral glucose tolerance test (oGTT).[3] In diet-induced obese (DIO) mice, 15 days of ulotaront treatment significantly reduced fasting plasma glucose and insulin levels, suggesting improved insulin sensitivity.[2] This was further supported by a dose-dependent reduction in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).[2]
Q4: What is the effect of ulotaront on lipid profiles in preclinical studies?
A4: Preclinical data indicates that ulotaront can improve lipid profiles. In rats fed a high-fat diet, 15 days of ulotaront administration led to a dose-dependent and significant reduction in liver triglycerides.[2] More comprehensive studies on other lipid parameters like total cholesterol, HDL, and LDL in preclinical models are needed to fully characterize its effects.
Q5: Are there any specific experimental design considerations when studying the metabolic effects of ulotaront?
A5: Yes. Given that ulotaront can delay gastric emptying, it is important to consider this when designing and interpreting studies on glucose metabolism. For oral glucose tolerance tests, the altered absorption of glucose may influence the results. It is also recommended to include appropriate control groups, such as a vehicle control and potentially a positive control with a known metabolic effect, to properly contextualize the effects of ulotaront.
Data on Metabolic Parameters
The following tables summarize the quantitative data on the impact of this compound on key metabolic parameters in various preclinical models.
Table 1: Effect of Ulotaront on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg, p.o.) | Treatment Duration | Mean Body Weight Change from Vehicle (%) |
| Ulotaront | 3 | 35 days | -5% |
| Ulotaront | 10 | 35 days | -7% |
Data from a study in diet-induced obese mice.[2]
Table 2: Effect of Ulotaront on Glucose Homeostasis in Diet-Induced Obese (DIO) Mice after 15 Days of Treatment
| Treatment Group | Dose (mg/kg, p.o.) | Fasting Plasma Glucose | Fasting Plasma Insulin | HOMA-IR |
| Ulotaront | 1 | Significantly Reduced | Not Significantly Changed | Reduced |
| Ulotaront | 3 | Significantly Reduced | Not Significantly Changed | Reduced |
| Ulotaront | 10 | Significantly Reduced | Significantly Reduced | Reduced |
Data from a study in diet-induced obese mice.[2]
Table 3: Effect of Ulotaront on Liver Triglycerides in High-Fat Diet (HFD) Fed Rats
| Treatment Group | Dose (mg/kg, p.o.) | Treatment Duration | Effect on Liver Triglycerides |
| Ulotaront | Dose-dependent | 15 days | Significantly Reduced |
Qualitative summary from a study in rats fed a high-fat diet.[2]
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10-14 weeks to induce obesity and insulin resistance.
-
Ulotaront Administration: Ulotaront is typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water and administered daily via oral gavage (p.o.) at doses ranging from 0.3 to 10 mg/kg.
-
Body Weight and Food Intake: Body weight and food intake are monitored regularly throughout the study.
-
Metabolic Assessments:
-
Fasting Glucose and Insulin: Blood samples are collected after a 6-8 hour fast to measure plasma glucose and insulin levels.
-
HOMA-IR Calculation: HOMA-IR is calculated using the formula: [fasting insulin (μU/L) x fasting glucose (nmol/L)] / 22.5.
-
Oral Glucose Tolerance Test (OGTT): After a 6-8 hour fast, a baseline blood sample is taken, followed by oral administration of a 2 g/kg glucose solution. Blood samples are then collected at various time points (e.g., 15, 30, 60, 90, 120 minutes) to measure glucose levels.
-
2. High-Fat Diet (HFD) Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Diet: Rats are fed a high-fat diet to induce metabolic changes.
-
Ulotaront Administration: Similar to the mouse model, ulotaront is administered daily via oral gavage.
-
Metabolic Assessments:
-
Liver Triglycerides: At the end of the study, liver tissue is collected, and triglyceride content is measured using a commercially available assay kit.
-
Visualizations
Caption: Proposed signaling pathway for ulotaront's metabolic effects.
References
"Potential for drug-drug interactions with Ulotaront hydrochloride in research settings"
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for drug-drug interactions (DDIs) with ulotaront hydrochloride in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound's metabolism is mediated by both NADPH-dependent and NADPH-independent pathways. The primary metabolizing enzyme is Cytochrome P450 2D6 (CYP2D6).[1][2][3][4][5]
Q2: Is ulotaront an inhibitor or inducer of Cytochrome P450 (CYP) enzymes?
A2: In vitro studies have shown that ulotaront has the potential to be both an inhibitor and an inducer of specific CYP enzymes. It is an inhibitor of CYP2D6 and an inducer of CYP2B6 at concentrations of 30 µM and higher.[1][2][6] It does not appear to induce CYP1A2 or CYP3A4/5.[1]
Q3: What is the effect of co-administering a strong CYP2D6 inhibitor with ulotaront?
A3: Co-administration of paroxetine (B1678475), a strong CYP2D6 inhibitor, with ulotaront has been shown to increase the systemic exposure of ulotaront. In a clinical study, ulotaront's Area Under the Curve (AUC) increased by 1.72-fold, and its maximum concentration (Cmax) increased by 1.32-fold.[7]
Q4: Does ulotaront interact with drug transporters?
A4: In vitro data indicate that ulotaront is an inhibitor of Organic Cation Transporter 1 (OCT1) and OCT2.[1][2][6] However, a clinical study investigating the interaction with metformin (B114582), an OCT2 substrate, found that a 100 mg dose of ulotaront did not have a statistically significant effect on metformin's pharmacokinetics.[7][8] The potential for clinically significant transporter-mediated DDIs is generally considered remote, with the possible exception of OCT2.[1][2][6][7]
Q5: Are the metabolites of ulotaront pharmacologically active and do they pose a DDI risk?
A5: Ulotaront has two notable metabolites. SEP-383103 is a major, but pharmacologically inactive, metabolite.[1][3][9][10] SEP-363854 is a minor metabolite in humans that does show affinity for the TAAR1 receptor.[1][5][10] The major metabolite, SEP-383103, is not considered a potent inhibitor of CYPs or human transporters.[1][2][6]
Troubleshooting Guides
Problem: Unexpected variability in ulotaront concentration in in-vitro experiments.
-
Possible Cause: Concomitant use of compounds that are substrates, inhibitors, or inducers of CYP2D6 in the experimental system.
-
Troubleshooting Steps:
-
Review all components of the cell culture media and experimental buffers for potential CYP2D6 modulators.
-
If possible, substitute compounds known to interact with CYP2D6 with alternatives that do not.
-
Conduct a baseline CYP2D6 activity assay in your experimental system to ensure it is within the expected range.
-
Problem: Discrepancy between in-vitro DDI prediction and in-vivo results.
-
Possible Cause: The in-vitro concentrations of ulotaront used may not be clinically relevant, or other metabolic pathways may be compensating in-vivo.
-
Troubleshooting Steps:
-
Ensure that the concentrations of ulotaront used in in-vitro assays (e.g., CYP inhibition/induction) are comparable to the unbound plasma concentrations observed in-vivo.
-
Consider the contribution of minor metabolic pathways that may become more significant when the primary pathway (CYP2D6) is inhibited.
-
Evaluate the potential role of drug transporters in the disposition of ulotaront and any interacting drugs.
-
Quantitative Data Summary
| Interaction | Parameter | Value | Reference |
| Ulotaront as a Victim | |||
| Co-administration with paroxetine (strong CYP2D6 inhibitor) | Ulotaront AUC Increase | 1.72-fold | [7] |
| Ulotaront Cmax Increase | 1.32-fold | [7] | |
| Ulotaront as a Perpetrator | |||
| Inhibition of OCT2 | IC50 | 1.27 µM | [7][8] |
| Co-administration with metformin (OCT2 substrate) | Metformin Cmax Geometric LS Mean Ratio (90% CI) | 89.98% (80.00% - 125.00%) | [7][8] |
| Metformin AUCinf Geometric LS Mean Ratio (90% CI) | 110.63% (80.00% - 125.00%) | [7][8] | |
| Induction of CYP2B6 | mRNA Expression Induction | Up to 6.48-fold | [1] |
| Enzymatic Activity Induction | Up to 7.19-fold | [1] |
Experimental Protocols
In-Vitro CYP450 Inhibition Assay (Example for CYP2D6)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ulotaront on CYP2D6 activity.
-
Materials: Recombinant human CYP2D6 enzyme, a fluorescent probe substrate for CYP2D6 (e.g., AMMC), NADPH regenerating system, this compound, and a positive control inhibitor (e.g., quinidine).
-
Methodology:
-
Prepare a series of ulotaront dilutions in a suitable buffer.
-
In a 96-well plate, combine the recombinant CYP2D6 enzyme, the fluorescent probe substrate, and either ulotaront, the positive control, or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the optimal reaction time (determined in preliminary experiments).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescent signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each ulotaront concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for investigating drug-drug interactions.
References
- 1. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Ulotaront for Neuropsychiatric Disorders | Encyclopedia MDPI [encyclopedia.pub]
- 4. medkoo.com [medkoo.com]
- 5. A Phase I, Open-Label, Fixed Sequence Study to Investigate the Effect of Cytochrome P450 2D6 Inhibition on the Pharmacokinetics of Ulotaront in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of OCT2‐mediated drug–drug interactions between ulotaront and metformin in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of OCT2-mediated drug-drug interactions between ulotaront and metformin in subjects with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized, single‐dose, crossover study of the effects of ulotaront on electrocardiogram intervals in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Placebo Effect in Clinical Trials of Ulotaront Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulotaront hydrochloride. The content focuses on addressing the significant challenge of controlling for the placebo effect observed in clinical trials of this novel TAAR1 agonist.
Frequently Asked Questions (FAQs)
1. Why is the placebo effect a significant challenge in Ulotaront clinical trials?
The placebo effect has been a primary obstacle in demonstrating the efficacy of Ulotaront in late-stage clinical trials. In the Phase III DIAMOND 1 and DIAMOND 2 trials, a high placebo response was observed, potentially masking the therapeutic effect of the drug.[1][2][3][4] This is a well-documented phenomenon in psychiatric clinical studies, and in the case of the DIAMOND trials, the COVID-19 pandemic may have further impacted the placebo response.[1][2][4] While Ulotaront showed numerical improvements in the Positive and Negative Syndrome Scale (PANSS) total score, these were not statistically superior to the placebo group in the DIAMOND 1 study.[1][2][3][4][5]
2. What is the proposed mechanism of action for Ulotaront and how might it relate to the placebo response?
Ulotaront is a trace amine-associated receptor 1 (TAAR1) agonist with additional serotonin (B10506) 5-HT1A agonist activity.[6][7][8][9] This mechanism is distinct from conventional antipsychotics that primarily target dopamine (B1211576) D2 and serotonin 5-HT2A receptors.[6][8][9] The modulation of monoamine transmission through TAAR1 is thought to stabilize mood and mitigate psychotic symptoms.[8] The relationship between this novel mechanism and the placebo response is not yet fully understood. However, the subjective nature of the endpoints in psychiatric trials, such as the PANSS score, makes them susceptible to placebo effects, regardless of the drug's mechanism.
3. What were the key quantitative outcomes in the Phase III trials that highlight the placebo challenge?
The high placebo response in the DIAMOND 1 and DIAMOND 2 trials is evident in the PANSS total score reductions. The following table summarizes the mean change from baseline in PANSS total score at week 6 for both trials.
| Clinical Trial | Treatment Group | Mean Change from Baseline in PANSS Total Score |
| DIAMOND 1 | Ulotaront 50 mg/day | -16.9[2][5] |
| Ulotaront 75 mg/day | -19.6[2][5] | |
| Placebo | -19.3[2][5] | |
| DIAMOND 2 | Ulotaront 75 mg/day | -16.4[2][5] |
| Ulotaront 100 mg/day | -18.1[2][5] | |
| Placebo | -14.3[2][5] |
As the data indicates, the reduction in PANSS scores in the placebo groups, particularly in the DIAMOND 1 trial, was substantial, making it difficult to demonstrate a statistically significant difference for the Ulotaront treatment arms.
Troubleshooting Guides: Methodologies for Placebo Control
Issue: High variability and magnitude of placebo response in study participants.
Recommended Protocol: Implementation of a Placebo Lead-in Period
A single-blind placebo lead-in period can be utilized to identify and exclude patients who are highly responsive to placebo before randomization. This can help to reduce variability and the overall magnitude of the placebo response in the main trial.
Experimental Workflow: Placebo Lead-in
Caption: Workflow for a single-blind placebo lead-in period to exclude high placebo responders before randomization.
Issue: Patient and investigator expectations influencing subjective outcome measures.
Recommended Protocol: Double-Blinding and Centralized Rating
To minimize bias stemming from expectations, a robust double-blinding procedure is critical.[10] Furthermore, utilizing centralized, independent raters who are blinded to the treatment allocation and have no direct contact with the study site can help to ensure consistency and reduce rater-induced bias in subjective assessments like the PANSS.
Logical Relationship: Blinding and Centralized Rating
References
- 1. Sumitomo’s schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is Ulotaront used for? [synapse.patsnap.com]
- 9. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
"Managing adverse events associated with Ulotaront hydrochloride in clinical studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulotaront hydrochloride in clinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel psychotropic agent that acts as a dual agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Unlike traditional antipsychotics, its mechanism of action does not primarily involve the blockade of dopamine (B1211576) D2 or serotonin 5-HT2A receptors.[3] This distinct mechanism is believed to contribute to its unique efficacy and safety profile.[3]
Q2: What are the most commonly reported adverse events associated with Ulotaront in clinical trials?
A2: The most frequently reported adverse events in clinical trials with Ulotaront have been generally mild to moderate in severity. These include somnolence, agitation, nausea, diarrhea, and dyspepsia.[4] It is noteworthy that in a 4-week study, the overall incidence of adverse events was numerically lower for the Ulotaront group compared to the placebo group.[1][5]
Q3: How does the safety profile of Ulotaront compare to traditional antipsychotics?
A3: Ulotaront has demonstrated a distinct and generally favorable safety profile when compared to conventional antipsychotic medications.[3] Notably, clinical studies have shown a low incidence of extrapyramidal symptoms (EPS), such as parkinsonism and akathisia.[4] Furthermore, Ulotaront has been associated with minimal weight gain and a reduced risk of metabolic disturbances, which are common concerns with many currently available antipsychotics.[6][7]
Troubleshooting Guides for Adverse Event Management
This section provides guidance on the monitoring and management of common adverse events observed in clinical studies with Ulotaront, based on general best practices in clinical trials.
Management of Nausea
Q: A study participant reports experiencing nausea after initiating treatment with Ulotaront. What steps should be taken?
A:
-
Initial Assessment:
-
Characterize the nausea: inquire about its severity (mild, moderate, severe), frequency, duration, and any potential triggers.
-
Assess for concomitant vomiting or other gastrointestinal symptoms.
-
Review the participant's concomitant medications and diet to rule out other contributing factors.
-
-
Monitoring and Documentation:
-
Record the details of the nausea in the participant's case report form (CRF), including the date of onset, severity, and any actions taken.
-
Utilize a validated scale, such as a simple 0-10 verbal numerical rating scale, to standardize the assessment of nausea severity over time.
-
-
Management Strategies:
-
Non-pharmacological Interventions:
-
Advise the participant to take Ulotaront with food.
-
Recommend smaller, more frequent meals throughout the day.
-
Suggest avoiding greasy, spicy, or overly sweet foods.
-
Encourage adequate hydration with clear fluids.
-
-
Pharmacological Interventions (as per protocol):
-
If non-pharmacological measures are insufficient and the nausea is distressing, the use of antiemetic medications may be considered, as specified in the clinical trial protocol. The choice of antiemetic should be carefully considered to avoid potential drug-drug interactions.
-
-
-
Follow-up:
-
Monitor the participant closely to assess the effectiveness of the interventions and any changes in the severity of the nausea.
-
If nausea persists or worsens, a re-evaluation by the study physician is necessary to consider dose adjustment or other interventions as outlined in the protocol.
-
Management of Somnolence
Q: A research participant complains of excessive daytime sleepiness after starting Ulotaront. How should this be managed?
A:
-
Initial Assessment:
-
Evaluate the severity and impact of the somnolence on the participant's daily activities and functioning.
-
Differentiate between mild drowsiness and more significant hypersomnia.
-
Review the participant's sleep hygiene, sleep schedule, and use of other medications that may cause sedation.
-
-
Monitoring and Documentation:
-
Document the participant's report of somnolence in the CRF, detailing its severity and impact.
-
Consider using a standardized scale, such as the Epworth Sleepiness Scale, to objectively measure the level of daytime sleepiness at baseline and subsequent visits.
-
-
Management Strategies:
-
Lifestyle and Behavioral Adjustments:
-
Advise the participant to avoid activities that require high levels of alertness, such as driving or operating heavy machinery, until the extent of the somnolence is understood.
-
Recommend good sleep hygiene practices, including maintaining a regular sleep-wake cycle.
-
Suggest taking Ulotaront in the evening before bedtime, if permitted by the study protocol, to minimize daytime effects.
-
-
Dose Adjustment (as per protocol):
-
If somnolence is significant and persistent, a dose reduction may be considered as stipulated in the clinical trial protocol.
-
-
-
Follow-up:
-
Schedule regular follow-up assessments to monitor the participant's level of somnolence and the effectiveness of any interventions.
-
Persistent or severe somnolence should be reported to the principal investigator for further evaluation.
-
Management of Agitation
Q: A study participant exhibits signs of agitation. What is the appropriate course of action?
A:
-
Initial Assessment:
-
Ensure the safety of the participant and the research staff.
-
Assess the level of agitation using a standardized scale. The Behavioral Activity Rating Scale (BARS) is a tool that can be used to objectively categorize the severity of agitation.[8]
-
Attempt to identify any potential triggers for the agitation, such as environmental factors or specific stressors.
-
-
Monitoring and Documentation:
-
Document the episode of agitation in detail in the CRF, including the BARS score, the context in which it occurred, and all actions taken.
-
Continuously monitor the participant's behavioral status.
-
-
Management Strategies:
-
De-escalation Techniques:
-
Maintain a calm and non-threatening demeanor.
-
Use clear and simple language.
-
Listen to the participant's concerns and attempt to verbally de-escalate the situation.
-
Offer a quiet and comfortable environment.
-
-
Pharmacological Intervention (as per protocol):
-
If verbal de-escalation is ineffective and the agitation poses a risk, the use of fast-acting anxiolytic or antipsychotic medications may be warranted, as outlined in the study's safety management plan. The choice of medication should be guided by the protocol and the participant's clinical status.
-
-
-
Follow-up:
-
After the acute episode has resolved, it is important to review the event with the participant (if appropriate) and the study team to identify any underlying causes and to develop a plan to prevent future occurrences.
-
Any instance of significant agitation should be reported to the study sponsor and the Institutional Review Board (IRB) in accordance with the protocol's reporting guidelines.
-
Data on Adverse Events
The following tables summarize quantitative data on adverse events from clinical studies of Ulotaront.
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a 4-Week Phase II Study
| Adverse Event Category | Ulotaront (N=120) | Placebo (N=125) |
| Any Adverse Event | 45.8% | 50.4% |
Data from a 4-week, double-blind, placebo-controlled study in patients with schizophrenia.[1][5]
Table 2: Most Frequently Reported Adverse Events in Phase 2 Clinical Trials
| Adverse Event | Incidence Rate |
| Somnolence | 6.7% |
| Agitation | 5.0% |
| Nausea | 5.0% |
| Diarrhea | 2.5% |
| Dyspepsia | 2.5% |
Data from Phase 2 clinical trials evaluating ulotaront for schizophrenia.[4]
Experimental Protocols & Workflows
Experimental Workflow for Monitoring and Managing Adverse Events
The following diagram illustrates a general workflow for the systematic monitoring and management of adverse events in a clinical trial setting.
References
- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. Schizophrenia | Ulotaront − exploring the safety profile of a novel treatment for schizophrenia | springermedicine.com [springermedicine.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Safety and effectiveness of ulotaront (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. canadiem.org [canadiem.org]
Validation & Comparative
A Comparative Analysis of Ulotaront Hydrochloride and Traditional Antipsychotics: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Ulotaront hydrochloride, a novel antipsychotic candidate, and traditional antipsychotics. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, clinical efficacy, and safety profiles, supported by available experimental data.
Introduction
Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and cognitive impairment. For decades, the mainstay of treatment has been antipsychotic medications that primarily target the dopamine (B1211576) D2 receptor. While effective for many patients, these traditional antipsychotics are often associated with significant side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and hyperprolactinemia, leading to poor adherence and reduced quality of life.[1][2]
This compound represents a novel approach to antipsychotic therapy. It is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin (B10506) 5-HT1A receptor.[1][3][4][5][6][7][8] Crucially, Ulotaront lacks significant affinity for the dopamine D2 receptor, the primary target of traditional antipsychotics.[4][5][6] This unique mechanism of action holds the promise of an effective antipsychotic with a more favorable side-effect profile.
This guide will delve into a comparative analysis of Ulotaront and traditional antipsychotics, focusing on their distinct pharmacological properties and clinical findings.
Mechanism of Action
This compound: A Novel Approach
Ulotaront's primary mechanism of action is the activation of TAAR1, a G-protein coupled receptor that modulates the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate.[3][9] By activating TAAR1, Ulotaront can indirectly modulate dopaminergic activity without directly blocking D2 receptors.[3] This is thought to contribute to its antipsychotic effects while potentially avoiding the side effects associated with direct D2 antagonism.[3]
Additionally, Ulotaront is an agonist at the 5-HT1A receptor, a mechanism shared with some atypical antipsychotics, which is believed to contribute to its potential efficacy against negative and cognitive symptoms.[4][5][6][7][8]
Traditional Antipsychotics: The Dopamine D2 Receptor Blockade
Traditional antipsychotics, including both first-generation (typical) and second-generation (atypical) agents, exert their primary therapeutic effect through the blockade of dopamine D2 receptors in the mesolimbic pathway.[3][10][[“]][[“]][13] This antagonism is effective in reducing the positive symptoms of schizophrenia.[3]
First-generation antipsychotics, such as haloperidol (B65202), are potent D2 antagonists with high affinity for these receptors. Second-generation antipsychotics, like risperidone (B510) and olanzapine, also block D2 receptors but generally have a higher affinity for serotonin 5-HT2A receptors, which is thought to mitigate some of the extrapyramidal side effects.[13]
Comparative Data
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Ulotaront and selected traditional antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | Ulotaront | Haloperidol | Risperidone | Olanzapine |
| TAAR1 | 0.14 (EC50) [4] | - | - | - |
| Dopamine D2 | >10,000[5] | 1.5[14] | 3.1 | 11 |
| Serotonin 5-HT1A | 280 [4] | 3,300 | 240 | 2,100 |
| Serotonin 5-HT2A | >10,000 | 5.3 | 0.16 | 4 |
| Adrenergic α1 | - | 13 | 1.4 | 19 |
| Histamine H1 | - | 1,800 | 20 | 7 |
| Muscarinic M1 | - | 1,000 | >10,000 | 26 |
Data compiled from various sources. Ki values can vary between studies based on experimental conditions.
Clinical Efficacy
Clinical trial data for Ulotaront has shown mixed results. Phase 2 studies demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[4] However, two Phase 3 trials (DIAMOND 1 and DIAMOND 2) did not meet their primary endpoint of a statistically significant reduction in PANSS total score compared to placebo, a result potentially confounded by a large placebo effect.[15][16][17][18][19][20]
Traditional antipsychotics have a well-established efficacy in treating the positive symptoms of schizophrenia. Head-to-head trials have shown comparable efficacy among different traditional agents in reducing overall psychotic symptoms.[7]
| Study | Drug | Primary Endpoint | Result |
| Phase 2 (Ulotaront) | Ulotaront | Change in PANSS Total Score | Statistically significant improvement vs. placebo[4] |
| DIAMOND 1 (Phase 3) | Ulotaront (50mg, 75mg) | Change in PANSS Total Score at Week 6 | Not statistically significant vs. placebo[15][16][18] |
| DIAMOND 2 (Phase 3) | Ulotaront (75mg, 100mg) | Change in PANSS Total Score at Week 6 | Not statistically significant vs. placebo[15][16][18] |
| Various Trials | Haloperidol, Risperidone, Olanzapine | Change in PANSS/BPRS Total Score | Generally effective in reducing positive symptoms[7][21] |
Safety and Tolerability
A key potential advantage of Ulotaront is its favorable side-effect profile, attributed to its lack of D2 receptor antagonism. Clinical studies have suggested a lower incidence of extrapyramidal symptoms, akathisia, and hyperprolactinemia compared to traditional antipsychotics.[7] Additionally, Ulotaront appears to have a neutral effect on weight and metabolic parameters.[14]
Traditional antipsychotics are associated with a range of side effects. First-generation agents like haloperidol have a high risk of EPS.[7] Second-generation agents, while having a lower risk of EPS, are often associated with weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[1]
| Side Effect | Ulotaront | Haloperidol | Risperidone | Olanzapine |
| Extrapyramidal Symptoms (EPS) | Low | High[7] | Moderate | Low to Moderate |
| Weight Gain | Neutral[14] | Low | Moderate | High[7] |
| Hyperprolactinemia | Low[14] | High | High | Moderate |
| Sedation | Common | Moderate | Moderate | High |
| Anticholinergic Effects | Low | Low | Low | Moderate |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
The following provides a general methodology for determining receptor binding affinity (Ki values) through radioligand competition assays.
References
- 1. A Clinical Trial to Study the Efficacy and Safety of an Investigational Drug in Acutely Psychotic People With Schizophrenia | Clinical Research Trial Listing [centerwatch.com]
- 2. cda-amc.ca [cda-amc.ca]
- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. inplasy.com [inplasy.com]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 11. consensus.app [consensus.app]
- 12. consensus.app [consensus.app]
- 13. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. pdspdb.unc.edu [pdspdb.unc.edu]
- 19. Sumitomo’s schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Comparative Analysis of Ulotaront Hydrochloride's Binding Affinity to TAAR1 Receptors
Ulotaront (also known as SEP-363856) is a novel psychotropic agent currently under investigation for the treatment of schizophrenia.[1][2] Its primary mechanism of action is agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][3] Unlike conventional antipsychotics, Ulotaront lacks direct antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, suggesting a potential for a better safety and tolerability profile, particularly concerning extrapyramidal symptoms and metabolic side effects.[1][4] This guide provides a comparative overview of Ulotaront's binding affinity to TAAR1, supported by experimental data and methodologies, to aid researchers in evaluating its pharmacological profile.
Comparative Binding Affinity of TAAR1 Agonists
The efficacy of a ligand at a receptor is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the ligand that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates greater potency. The following table summarizes the reported EC50 values for Ulotaront and other known TAAR1 agonists at the human TAAR1 (hTAAR1) receptor, as determined by functional assays measuring cyclic AMP (cAMP) production.
| Compound | Type | hTAAR1 EC50 (nM) | Emax (% of β-PEA) | Reference(s) |
| Ulotaront | Synthetic Full Agonist | 140 - 180 | ~101 - 109% | [5] |
| Ralmitaront | Synthetic Partial Agonist | 110.4 | ~40% | [5][6] |
| Asenapine | Atypical Antipsychotic | 273.7 | ~89% | [4][5] |
| β-phenylethylamine (β-PEA) | Endogenous Trace Amine | 80.6 | 100% (Reference) | [5] |
| p-Tyramine | Endogenous Trace Amine | 414.9 | ~99% | [5] |
| 3-Iodothyronamine (T1AM) | Endogenous Thyronamine | 742.6 | ~71% | [5] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower value indicates higher potency. Emax (Maximum effect): The maximum response achievable by an agonist, often expressed as a percentage relative to a reference full agonist (in this case, β-phenylethylamine).
Experimental Protocols
The binding affinity and functional activity of compounds like Ulotaront at TAAR1 are typically determined using in vitro cellular assays. A common method is the measurement of cyclic AMP (cAMP) production in a host cell line (e.g., HEK293) engineered to express the human TAAR1 receptor.
Detailed Methodology: TAAR1 Functional Assay (cAMP Measurement)
This protocol outlines a typical workflow for determining the agonist activity (EC50) of a test compound at the hTAAR1 receptor.
1. Cell Culture and Transfection:
- Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are transiently or stably transfected with a plasmid encoding the human TAAR1 receptor using a suitable transfection reagent.
2. Cell Plating:
- Transfected cells are harvested and seeded into 96- or 384-well microplates at a predetermined optimal density.
- Plates are incubated for 24 hours to allow for cell adherence and receptor expression.
3. Compound Preparation and Stimulation:
- Test compounds (e.g., Ulotaront hydrochloride) are serially diluted in assay buffer to create a range of concentrations (e.g., 10 pM to 10 µM).
- The cell culture medium is removed, and cells are incubated with the diluted compounds for a specific duration (e.g., 30 minutes) at 37°C to stimulate the TAAR1 receptors.
4. cAMP Measurement:
- Following stimulation, intracellular cAMP levels are measured using a competitive immunoassay with time-resolved fluorescence (HTRF) or a bioluminescent assay (e.g., Promega's cAMP-Glo™).[7][8][9]
- For HTRF assays: Cells are lysed, and the lysate is mixed with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The signal is inversely proportional to the amount of cAMP produced by the cells.[8]
- For bioluminescent assays: A lysis reagent is added, followed by a detection solution containing a cAMP-dependent protein kinase (PKA). The amount of light produced by a luciferase reaction is dependent on the amount of ATP remaining after the PKA reaction, which is inversely proportional to the cAMP concentration.[7][9]
5. Data Analysis:
- The raw data (e.g., fluorescence ratio or luminescence units) is converted to cAMP concentrations using a standard curve.
- The concentration-response data for each test compound is plotted using a four-parameter logistic regression model to determine the EC50 and Emax values.
Visualizations
TAAR1 Signaling Pathway
TAAR1 is predominantly a Gαs-coupled receptor. Agonist binding initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP).
Caption: Agonist binding to the TAAR1 receptor activates adenylyl cyclase, leading to cAMP production.
Experimental Workflow for cAMP Assay
The following diagram illustrates the key steps involved in a competitive immunoassay to measure cAMP levels for determining agonist potency.
Caption: Workflow for determining agonist potency at TAAR1 using a cell-based cAMP assay.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cAMP-Glo™ Assay Protocol [promega.sg]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay [promega.jp]
Aripiprazole vs. Ulotaront Hydrochloride: A Comparative Guide for the Treatment of Psychotic Symptoms
This guide provides a detailed, data-driven comparison of Aripiprazole (B633) and the investigational drug Ulotaront hydrochloride for the treatment of psychotic symptoms, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Aripiprazole is classified as a third-generation, or atypical, antipsychotic.[1] Its therapeutic effect is primarily attributed to its unique activity as a dopamine (B1211576) D2 receptor partial agonist .[2][3][4] This allows it to act as a "dopamine system stabilizer"; it reduces dopaminergic neurotransmission in a state of dopamine excess (as seen in the mesolimbic pathway in psychosis) and increases it in a state of dopamine deficiency (as in the mesocortical pathway).[3][5] Additionally, Aripiprazole is a partial agonist at the serotonin (B10506) 5-HT1A receptor and an antagonist at the serotonin 5-HT2A receptor .[2][5][6] Its antagonist activity at adrenergic alpha-1 receptors may contribute to side effects like orthostatic hypotension, and its antagonism of histamine (B1213489) H1 receptors can cause somnolence.[5][6]
This compound represents a novel class of antipsychotic medication, acting as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a serotonin 5-HT1A receptor agonist .[7][8][9] Unlike traditional antipsychotics, Ulotaront does not directly antagonize dopamine D2 or serotonin 5-HT2A receptors.[8] TAAR1 is a G-protein-coupled receptor that modulates the activity of dopamine, serotonin, and norepinephrine (B1679862) pathways.[10] By activating TAAR1, Ulotaront is thought to stabilize these neurotransmitter systems, thereby reducing psychotic symptoms without the direct dopamine blockade that is associated with many of the side effects of older antipsychotics.[7][10]
Signaling Pathway Diagrams
References
- 1. Frontiers | Better treatment outcomes with aripiprazole long-acting injection in community and incarcerated patients with serious mental illness [frontiersin.org]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Aripiprazole - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Ulotaront used for? [synapse.patsnap.com]
"Assessing the impact of Ulotaront on cognitive function versus other antipsychotics"
For Immediate Release
[City, State] – December 10, 2025 – The quest for antipsychotic medications that not only manage psychosis but also improve the debilitating cognitive deficits associated with schizophrenia remains a paramount challenge in psychiatric medicine. Ulotaront (SEP-363856), a novel investigational agent with a unique mechanism of action, has been a focal point of this research. This guide provides a comparative overview of Ulotaront's potential impact on cognitive function versus other established antipsychotics, based on available preclinical and clinical data.
A Novel Mechanism of Action: Beyond Dopamine (B1211576) D2 Receptor Blockade
Unlike conventional antipsychotic medications that primarily act as antagonists at the dopamine D2 receptor, Ulotaront is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin (B10506) 5-HT1A receptor.[1][2][3] This distinct pharmacological profile suggests a different approach to treating schizophrenia, with the potential for a broader spectrum of efficacy, including on negative and cognitive symptoms, and a more favorable side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.[4][5]
The TAAR1 receptor system is known to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, all of which are implicated in cognitive processes.[[“]][7] Preclinical studies in rodent models have suggested that TAAR1 agonists may have pro-cognitive effects, showing improvements in tasks related to attention, memory, and response inhibition.[[“]] Specifically, ulotaront has been shown to be effective against sub-chronic PCP-induced cognitive impairments in the novel object recognition test in rats.
Clinical Development and Cognitive Outcomes: A Picture Yet to Be Fully Painted
Ulotaront progressed to Phase 3 clinical trials, notably the DIAMOND 1 (NCT04072354) and DIAMOND 2 (NCT04092686) studies.[8][9] However, both trials unfortunately did not meet their primary endpoint of a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[8][9][10][11] The researchers noted a substantial placebo effect in these studies, which may have obscured the potential therapeutic benefits of the drug.[10][11]
While cognitive function was a key area of interest and a secondary outcome in these trials, specific quantitative data from standardized cognitive assessments, such as the MATRICS Consensus Cognitive Battery (MCCB), have not been made publicly available in detail. Therefore, a direct quantitative comparison of Ulotaront's impact on cognitive function against other antipsychotics based on head-to-head clinical trial data is not possible at this time.
Comparison with Other Antipsychotics
A comprehensive understanding of Ulotaront's cognitive effects requires comparison with existing antipsychotics, which have varied impacts on cognition.
-
Second-Generation (Atypical) Antipsychotics (e.g., Risperidone, Olanzapine, Aripiprazole): The effects of atypical antipsychotics on cognitive function in schizophrenia are modest at best. While some studies suggest small improvements in certain cognitive domains, these are often not clinically significant and can be confounded by practice effects and improvements in other symptom domains. Their primary mechanism of D2 receptor antagonism can sometimes be associated with cognitive impairment.[12]
-
Aripiprazole , as a D2 partial agonist, has been theorized to potentially offer a better cognitive profile than full D2 antagonists, though clinical evidence remains mixed.
Due to the lack of direct comparative data for Ulotaront, a quantitative summary table cannot be constructed at this time. Future publications or presentations of the secondary cognitive outcomes from the DIAMOND trials will be crucial to fully assess Ulotaront's position in the landscape of antipsychotic treatments for cognitive impairment in schizophrenia.
Experimental Protocols
Detailed protocols for the cognitive assessments within the DIAMOND 1 and DIAMOND 2 trials are not publicly available. However, a general workflow for such an assessment in a clinical trial setting is outlined below.
Visualizations
To illustrate the underlying mechanisms and processes, the following diagrams are provided.
Caption: Ulotaront's dual agonist action on TAAR1 and 5-HT1A receptors.
Caption: Generalized workflow for a clinical trial assessing cognition.
Conclusion
Ulotaront represents a significant departure from the traditional dopamine-centric approach to antipsychotic development. While preclinical data offered a promising signal for pro-cognitive effects, the outcomes of the Phase 3 trials have left the question of its clinical efficacy, including its impact on cognition, unanswered. The scientific community eagerly awaits the full publication and presentation of the secondary outcome data from the DIAMOND studies to better understand the potential of this novel mechanism for addressing the cognitive impairments in schizophrenia. Researchers and drug development professionals should remain attentive to forthcoming data to fully assess the therapeutic landscape for this challenging aspect of the illness.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulotaront: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Sumitomo’s schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 9. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Sumitomo, Otsuka’s Schizophrenia Candidate Fails Phase III Trials - BioSpace [biospace.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
Ulotaront Hydrochloride: A New Frontier in Schizophrenia Treatment Explored Through Long-Term Studies
A comparative analysis of the long-term efficacy and safety of Ulotaront hydrochloride versus conventional second-generation antipsychotics (SGAs) reveals a distinct profile for the novel agent, particularly concerning metabolic side effects. While recent Phase III trials did not meet their primary endpoints, data from a significant 6-month extension study highlights its potential benefits and unique mechanism of action, offering a valuable perspective for researchers and drug development professionals.
Ulotaront (formerly SEP-363856) represents a departure from traditional schizophrenia therapies. As a trace amine-associated receptor 1 (TAAR1) and serotonin (B10506) 5-HT1A receptor agonist, it does not rely on the direct dopamine (B1211576) D2 receptor blockade that characterizes all other currently approved antipsychotics[1][2]. This novel mechanism is theorized to mitigate the risk of common and burdensome side effects such as extrapyramidal symptoms (EPS), weight gain, and metabolic disturbances that are often associated with long-term use of SGAs[3][4][5].
This guide provides a comparative overview of the long-term efficacy and safety data from Ulotaront's 26-week open-label extension study alongside data from long-term studies of established SGAs, including olanzapine (B1677200), risperidone (B510), and aripiprazole (B633).
Comparative Efficacy Data
Sustained improvement in schizophrenic symptoms was observed in patients treated with Ulotaront over a 26-week period. The primary measure of efficacy, the Positive and Negative Syndrome Scale (PANSS), showed a significant mean reduction. While direct comparison is limited by differing study designs, the data suggests a meaningful clinical effect comparable to that seen in long-term studies of other antipsychotics.
| Metric | Ulotaront (26-Week Extension)[4][5] | Olanzapine (≥39 Weeks) | Risperidone (1-2 Years)[6][7][8] | Aripiprazole (26 Weeks)[9] |
| Mean Change in PANSS Total Score | -22.6 (from open-label baseline) | Data varies; significant improvement maintained | Significant improvement maintained over 1-2 years | Significant improvement maintained |
| Study Duration | 26 weeks | Up to 3 years | 1-2 years | 26 weeks |
Comparative Safety and Tolerability Data
The most notable distinction for Ulotaront lies in its safety and tolerability profile over the long term, particularly regarding metabolic parameters. The 6-month extension study demonstrated minimal impact on weight, lipid profiles, and prolactin levels, a significant deviation from the known effects of several widely used SGAs[4][5]. The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, which followed patients for up to 18 months, provides a robust comparison for the metabolic effects of conventional agents[10][11][12][13].
| Parameter | Ulotaront (26-Week Extension)[4][5] | Olanzapine (Long-Term) | Risperidone (Long-Term) | Aripiprazole (Long-Term) |
| Mean Weight Change | -0.3 kg | +4.8 to +6.3 kg[14][15] | Variable, less than olanzapine[16] | Mild weight gain[9] |
| Median Triglyceride Change | -5.0 mg/dL | Significant increase[11][17] | Less than olanzapine | Generally neutral/favorable[13] |
| Median Total Cholesterol Change | -2.0 mg/dL | Increase observed[14][15] | Less than olanzapine | Generally neutral/favorable |
| Median Prolactin Change (Male) | -2.7 ng/mL | Minimal effect | Modest elevation[13] | Decrease observed[9] |
| Median Prolactin Change (Female) | -3.4 ng/mL | Minimal effect | Modest elevation | Decrease observed |
| Extrapyramidal Symptoms (EPS) | No observed effects; similar to placebo in prior study[4][18] | Lower than first-generation antipsychotics | Present, but severity may decrease over time[7] | Low incidence |
Experimental Protocols
Ulotaront 26-Week Open-Label Extension Study (NCT02970929)
This study was designed to evaluate the long-term safety, tolerability, and effectiveness of Ulotaront in patients with schizophrenia who had completed a preceding 4-week, double-blind, placebo-controlled trial[3][4].
-
Patient Population: Included 157 patients (81.3% of completers from the initial 4-week study) diagnosed with schizophrenia[4][5].
-
Study Design: A 26-week, open-label, flexible-dosing extension study. All patients received Ulotaront[4].
-
Dosage: Flexible daily doses of 25 mg, 50 mg, or 75 mg. Modal daily doses were 50 mg (42.9% of patients) and 75 mg (54.5% of patients)[4].
-
Primary Outcome Measures: Safety and tolerability were assessed by monitoring adverse events, vital signs, weight, laboratory tests (including metabolic panels), and movement disorder scales (to assess EPS)[4].
-
Secondary Outcome Measures: Efficacy was evaluated using the change from the open-label baseline in the PANSS total score and the Clinical Global Impression-Severity (CGI-S) score[4][5].
-
Statistical Analysis: Efficacy changes were reported as mean change from baseline with 95% confidence intervals. Safety data were summarized descriptively. A Kaplan-Meier estimate was used for time to discontinuation[4].
Comparator: CATIE Schizophrenia Trial (Phase 1)
The CATIE trial was a large-scale, nationwide study sponsored by the NIMH to evaluate the long-term effectiveness of antipsychotics in "real-world" patients[10][19].
-
Patient Population: 1,493 patients aged 18-65 with schizophrenia. First-episode patients were excluded[10][19].
-
Study Design: A multiphase, randomized, double-blind trial. Phase 1 lasted for up to 18 months[10].
-
Interventions: Patients were randomly assigned to receive olanzapine, perphenazine (B1679617) (a first-generation antipsychotic), quetiapine, risperidone, or ziprasidone[10].
-
Primary Outcome Measure: The primary outcome was all-cause discontinuation of the assigned medication[19].
-
Secondary Outcome Measures: Included assessments of psychopathology (PANSS), safety, and tolerability, with comprehensive metabolic monitoring (weight, blood pressure, fasting glucose, and lipids) at baseline and at 3, 6, 12, and 18 months[19].
-
Statistical Analysis: Continuous outcomes like metabolic changes were evaluated using analysis of covariance (ANCOVA) and repeated-measures mixed models, adjusting for baseline characteristics[10].
Visualizing Mechanisms and Workflows
To better understand the novel approach of Ulotaront and the structure of its long-term evaluation, the following diagrams illustrate its signaling pathway and the clinical trial workflow.
Caption: Mechanism of Action for this compound.
Caption: Workflow of the Ulotaront Open-Label Extension Study.
References
- 1. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Safety and effectiveness of ulotaront (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of risperidone in the long-term treatment of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment of chronic schizophrenia with risperidone: an open-label, multicenter study of 386 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term treatment of chronic schizophrenia with risperidone: a study with plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term efficacy and safety of aripiprazole in patients with schizophrenia, schizophreniform disorder, or schizoaffective disorder: 26-week prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What CATIE Found: Results From the Schizophrenia Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic findings from the CATIE trial and their relation to tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The CATIE schizophrenia trial: results, impact, controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term olanzapine treatment: weight change and weight-related health factors in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of long-term (at least 24 weeks) weight gain and metabolic changes between adolescents and adults treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comparative Study of Short Term Efficacy of Aripiprazole and Risperidone in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olanzapine increases weight and serum triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ulotaront, a Trace Amine-Associated Receptor 1/Serotonin 5-HT1A Agonist, in Patients With Parkinson Disease Psychosis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
Safety Operating Guide
Essential Safety and Handling Guidance for Ulotaront Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Ulotaront hydrochloride is paramount. This document provides essential safety protocols, logistical information, and disposal plans to minimize risk and ensure a secure laboratory environment.
Compound Overview
This compound is an orally active psychotropic agent under investigation for the treatment of schizophrenia, generalized anxiety disorder, and major depressive disorder.[1][2] It functions as a trace amine-associated receptor 1 (TAAR1) and serotonin (B10506) 5-HT1A receptor agonist.[3][4][5] While clinical trials have reported it as "generally safe and well-tolerated," appropriate precautions for handling a potent, centrally active compound are necessary.[6] Adverse effects observed in clinical settings have included somnolence, agitation, nausea, diarrhea, and dyspepsia.[6]
Hazard Identification and Risk Assessment
As a potent bioactive molecule, this compound should be handled with care to avoid accidental exposure. The primary routes of occupational exposure are inhalation of airborne powder, dermal contact, and ingestion. While a specific occupational exposure limit (OEL) has not been established, it is prudent to treat this compound as a hazardous compound and minimize all potential exposures.
Personal Protective Equipment (PPE)
The following PPE is recommended for all procedures involving the handling of this compound powder.
| Task | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting | - Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a containment enclosure) |
| Solution Preparation | - Nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles |
| General Laboratory Handling | - Nitrile gloves- Lab coat- Safety glasses |
Engineering Controls
To minimize the risk of inhalation exposure, all handling of this compound powder should be performed in a certified chemical fume hood or a powder containment balance enclosure.
Storage and Handling Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Parameter | Guideline |
| Storage Temperature | Powder: -20°C for long-term storage (years); 4°C for short-term (weeks to months). In solvent: -80°C (up to 3 months); -20°C (up to 2 weeks).[7] |
| Storage Conditions | Store in a tightly sealed, light-resistant container in a dry, well-ventilated area. |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical.[7] |
Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately.
| Exposure Type | Immediate Action |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, gowns) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management vendor, in accordance with all federal, state, and local regulations. Do not dispose of this material down the drain or in regular trash.
References
- 1. Otsuka and Sunovion Initiate Clinical Development of Ulotaront for the Adjunctive Treatment of Major Depressive Disorder | Otsuka US [otsuka-us.com]
- 2. Sunovion and Otsuka Initiate Clinical Development of Ulotaront for the Treatment of Generalized Anxiety Disorder | Otsuka US [otsuka-us.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulotaront - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
